1-Benzyl-2-(chloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDKGCUDQLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226073 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-28-3 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7510-28-3 | |
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| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
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| Record name | 1-(chloromethyl)-2-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.516 | |
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| Record name | 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PL4DM3QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-2-(chloromethyl)benzene (CAS RN: 7510-28-3). This versatile bifunctional organic compound, also known as 2-benzylbenzyl chloride, serves as a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document includes a compilation of its known physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its reactivity.
Chemical Properties and Data
This compound is a colorless to pale yellow liquid that is soluble in common organic solvents.[1] Its chemical structure features a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho arrangement. This unique disposition of functional groups imparts a specific reactivity profile, primarily centered around the labile chlorine atom of the benzylic chloride moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Benzylbenzyl chloride | [1] |
| CAS Number | 7510-28-3 | [1] |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of its corresponding alcohol, 2-benzylbenzyl alcohol. Several methods are available for the chlorination of benzylic alcohols, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.
Protocol: Chlorination of 2-Benzylbenzyl Alcohol using Thionyl Chloride
This protocol describes a general method for the chlorination of a benzylic alcohol using thionyl chloride, a common and effective chlorinating agent.
Materials:
-
2-Benzylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq.) to the stirred solution. A small amount of pyridine (catalytic or stoichiometric) can be added to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
dot
Caption: Synthetic workflow for this compound.
Reactivity: Nucleophilic Substitution
The primary site of reactivity in this compound is the chloromethyl group. The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide array of functional groups.
Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
This protocol provides a general method for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, an amine, a thiol, etc.) (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile to the stirred solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl produced.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically between room temperature and 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will vary depending on the nature of the nucleophile and solvent used. A typical work-up involves partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate), separating the organic layer, washing with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
dot
References
1-Benzyl-2-(chloromethyl)benzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 1-Benzyl-2-(chloromethyl)benzene, a chemical compound relevant to various research and development applications. The information is presented to be a readily accessible reference for laboratory and development settings.
Chemical Identity and Properties
This compound is an organic compound with the CAS Registry Number 7510-28-3.[1][2] It is also known by several synonyms, including [2-(chloromethyl)phenyl]phenylmethane and 2-benzylbenzyl chloride.[1][2]
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₃Cl | [1][2][3] |
| Molecular Weight | 216.70 g/mol | [2] |
| CAS Number | 7510-28-3 | [1][2] |
Further Information
While this document provides the fundamental molecular formula and weight, a comprehensive understanding for research and development purposes requires further detailed experimental data. This includes, but is not limited to, spectroscopic data (NMR, IR, Mass Spectrometry), solubility profiles, and toxicological information. For professionals in drug development, detailed experimental protocols for synthesis, purification, and analysis, as well as data on biological activity and signaling pathways, are critical.
Due to the nature of this response, in-depth experimental protocols and visual diagrams of signaling pathways or experimental workflows are not provided. Researchers are advised to consult peer-reviewed scientific literature and established chemical databases for detailed methodologies and further information.
References
Synthesis of 1-Benzyl-2-(chloromethyl)benzene from 2-Benzyltoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-benzyl-2-(chloromethyl)benzene, a potentially valuable bifunctional intermediate in organic synthesis. The described methodology is based on the well-established principles of free-radical halogenation, a cornerstone of synthetic chemistry for the functionalization of alkylaromatic compounds. This document outlines the reaction theory, detailed experimental protocols, expected quantitative data, and safety considerations for the selective chlorination of 2-benzyltoluene at the benzylic methyl group.
Introduction
This compound is an aromatic compound featuring two reactive sites: a benzylic methylene group and a chloromethyl group. This dual functionality makes it an attractive building block for the synthesis of more complex molecules, potentially serving as a precursor in the development of novel pharmaceutical agents and fine chemicals. The synthesis of this target molecule from the readily available starting material, 2-benzyltoluene, can be efficiently achieved through a selective free-radical chlorination of the methyl group. This process is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
This guide will focus on the use of N-chlorosuccinimide (NCS) as the chlorinating agent, initiated by azobisisobutyronitrile (AIBN). This method is often preferred in laboratory settings over the use of gaseous chlorine or sulfuryl chloride due to its comparative safety and ease of handling.
Data Presentation
The following tables summarize the key physicochemical properties of the main compounds involved and the proposed reaction parameters for the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Property | 2-Benzyltoluene (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₃Cl |
| Molecular Weight | 182.26 g/mol | 216.71 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow oil/solid |
| Boiling Point | ~285 °C | Not well-documented; expected to be higher than starting material |
| CAS Number | 28994-41-4 | 7388-31-0 |
Table 2: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Benzyltoluene | 1.0 equiv. |
| N-Chlorosuccinimide (NCS) | 1.1 equiv. |
| Azobisisobutyronitrile (AIBN) | 0.05 equiv. (5 mol%) |
| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane |
| Reaction Conditions | |
| Temperature | Reflux (approx. 77-81 °C) |
| Reaction Time | 4-6 hours (monitor by TLC/GC) |
| Product | |
| Product Name | This compound |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Expected Yield | 70-85% |
| Purification | Column Chromatography or Vacuum Distillation |
Experimental Protocol
This protocol details the free-radical chlorination of 2-benzyltoluene using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN).
Materials:
-
2-Benzyltoluene (1.0 equiv.)
-
N-Chlorosuccinimide (NCS) (1.1 equiv.)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv.)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-benzyltoluene (1.0 equiv.) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equiv.) and azobisisobutyronitrile (AIBN) (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct. Wash the solid residue with a small amount of carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Visualization of Workflow and Mechanism
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Free-Radical Chlorination Mechanism:
Caption: Mechanism of free-radical side-chain chlorination.
Safety and Handling
-
N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Store in a cool place away from heat sources.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance. If possible, substitute with a safer solvent like cyclohexane or benzene. All operations involving CCl₄ must be conducted in a certified chemical fume hood.
-
This compound: As a benzylic chloride, the product is expected to be a lachrymator and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
Conclusion
The synthesis of this compound from 2-benzyltoluene via free-radical chlorination with NCS and AIBN is a feasible and efficient method based on well-established chemical principles. This guide provides a robust framework for its preparation in a laboratory setting. The resulting product holds potential as a versatile intermediate for further chemical transformations, particularly in the fields of medicinal chemistry and materials science. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis.
Spectroscopic Profile of 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Benzyl-2-(chloromethyl)benzene. These predictions are derived from the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.15-7.40 (m, 9H) | Aromatic protons |
| ~4.60 (s, 2H) | -CH₂Cl |
| ~4.10 (s, 2H) | -CH₂-Ph |
Table 2: Predicted IR and MS Data
| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Wavenumber (cm⁻¹) | Assignment |
| ~3030-3080 | C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic) |
| ~1260 | C-H wag (-CH₂Cl) |
| ~690-770 | C-H bend (aromatic) |
| ~600-800 | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer would be used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Acquisition: The spectrum would be acquired using a proton-decoupled pulse sequence. Chemical shifts would be referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory would be used.
-
Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be taken prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample would be introduced via a Gas Chromatograph (GC) to ensure separation from any impurities.
-
Instrumentation: A GC-Mass Spectrometer (GC-MS) would be used.
-
Ionization: Electron Ionization (EI) at 70 eV would be employed.
-
Data Acquisition: The mass spectrum would be scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 1-Benzyl-2-(chloromethyl)benzene (CAS No. 7510-28-3). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related analogues and general principles of organic chemistry to provide a thorough understanding of its characteristics. Detailed experimental protocols for determining solubility and stability are also presented, along with visualizations of potential degradation pathways to support research and development activities.
Introduction
This compound, also known as o-benzylbenzyl chloride, is an aromatic organic compound featuring a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho arrangement.[1] This bifunctional structure, containing a reactive benzylic chloride moiety, makes it a potentially valuable intermediate in organic synthesis, particularly for the introduction of a 2-benzylbenzyl group in the development of novel chemical entities and pharmaceutical agents. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | o-Benzylbenzyl chloride, [2-(chloromethyl)phenyl]phenylmethane | [2] |
| CAS Number | 7510-28-3 | [2] |
| Molecular Formula | C₁₄H₁₃Cl | [2] |
| Molecular Weight | 216.71 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg |
Solubility
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely nonpolar due to the two aromatic rings. Benzyl chloride has low water solubility.[4] |
| Ethanol | Soluble | Expected to be soluble due to the organic nature of both the solute and the solvent. |
| Acetone | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Dichloromethane | Soluble | A common nonpolar organic solvent that should readily dissolve the compound. |
| Toluene | Soluble | The similar aromatic nature of the solute and solvent suggests high solubility. |
| Acetonitrile | Soluble | A polar aprotic solvent widely used in organic reactions. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Stability Profile
The stability of this compound is dictated by the reactivity of the benzylic chloride functional group. Generally, benzyl chlorides are reactive compounds susceptible to degradation under various conditions.
4.1. Hydrolysis
The primary degradation pathway for this compound in the presence of water is expected to be hydrolysis of the chloromethyl group to form 2-benzylbenzyl alcohol. This nucleophilic substitution reaction can proceed, and the rate is influenced by pH and temperature. The reaction is anticipated to be slow in neutral water but can be accelerated under basic conditions.[5][6]
4.2. Thermal Stability
Upon heating, benzyl chlorides can decompose. For this compound, thermal decomposition may lead to the formation of various products through radical mechanisms. At elevated temperatures, cleavage of the C-Cl bond is likely, which could be followed by a complex series of reactions. The pyrolysis of the benzyl radical, a related species, has been shown to produce a variety of smaller hydrocarbons and aromatic compounds.[7][8][9] On combustion, toxic and corrosive fumes, including hydrogen chloride, are expected to be produced.[5][6][10]
4.3. Photochemical Stability
Aromatic compounds containing a chloromethyl group can be susceptible to photodegradation. Exposure to UV light can induce cleavage of the C-Cl bond, leading to the formation of a benzylic radical.[11] This radical can then undergo various reactions, including dimerization, reaction with oxygen, or abstraction of hydrogen from the solvent. The VUV/UV photodegradation of benzyl chloride in humid air has been shown to lead to its efficient mineralization.[11]
Potential Degradation Pathways
Based on the known reactivity of benzyl chlorides, the following degradation pathways for this compound can be proposed.
Caption: Proposed Hydrolysis Pathway of this compound.
Caption: Proposed Photodegradation Pathway of this compound.
Experimental Protocols
The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.
6.1. Protocol for Determination of Solubility
This protocol describes a method for determining the solubility of this compound in various solvents using a standard analytical technique such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental Workflow for Solubility Determination.
Materials:
-
This compound
-
A range of analytical grade solvents
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a constant temperature bath. Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the given temperature.
6.2. Protocol for Stability Study (Hydrolysis)
This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values.
References
- 1. CAS 7510-28-3: 1-(Chloromethyl)-2-(phenylmethyl)benzene [cymitquimica.com]
- 2. This compound | CAS 7510-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. clearsynth.com [clearsynth.com]
- 4. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings (Journal Article) | OSTI.GOV [osti.gov]
- 10. nj.gov [nj.gov]
- 11. Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Reactions of 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-2-(chloromethyl)benzene is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive benzylic chloride and a strategically positioned benzyl group, makes it a valuable precursor for the synthesis of polycyclic aromatic systems and other complex molecular architectures. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis, intramolecular cyclization via Friedel-Crafts alkylation, and intermolecular nucleophilic substitution pathways. Detailed experimental methodologies, quantitative data where available, and mechanistic diagrams are presented to facilitate its application in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes, typically starting from 2-methylbiphenyl or via chloromethylation of diphenylmethane. A common and effective laboratory-scale approach involves the chlorination of 2-benzyltoluene.
Synthetic Workflow
The process begins with the benzylation of a suitable toluene derivative or the chloromethylation of a biphenyl precursor. A representative method is the radical chlorination of 2-benzyltoluene.
Commercial Availability and Synthetic Insights for 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 1-Benzyl-2-(chloromethyl)benzene (CAS Number: 7510-28-3). This compound is a useful building block in organic synthesis, particularly for the development of novel molecular scaffolds in pharmaceutical research.
Physicochemical Properties
This compound, also known as 2-benzylbenzyl chloride, possesses the molecular formula C₁₄H₁₃Cl and a molecular weight of approximately 216.71 g/mol .[1][2] It is characterized by a benzene ring substituted with a benzyl group and a chloromethyl group at the ortho positions. The presence of the reactive chloromethyl group makes it a valuable reagent for introducing the 2-benzylbenzyl moiety into various molecular structures.
Commercial Availability
This compound is commercially available from a range of chemical suppliers, typically with purities of 95% or higher. The compound is generally offered in quantities ranging from milligrams to grams, with some suppliers capable of providing larger, bulk quantities upon request. Pricing can vary significantly based on the supplier, purity, and quantity ordered. Below is a summary of representative commercial sources.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | 250 mg, 1 g[2] |
| Key Organics | >97% | 1 g, 5 g[1] |
| Clearsynth | Purity by HPLC: 0.95 | Inquire for details[3] |
| BLD Pharm | Inquire for details | Inquire for details[4] |
| Cymit Química | 95%, 97% | 100 mg, 250 mg[5] |
| Chemos GmbH | 96% | 10 g |
| SynHet | 95% | Synthesis on demand[6] |
| Chemical Technology Co., LTD. | ≥99% | Inquire for details |
| Chemsrc | 97.0% | 100mg, 1g, 10g, 250mg[7] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and established method for its preparation is the Blanc chloromethylation of 2-benzyltoluene.[8][9] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring of the starting material.
Proposed Experimental Protocol: Blanc Chloromethylation of 2-Benzyltoluene
Materials:
-
2-Benzyltoluene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrogen Chloride (HCl) gas
-
Anhydrous solvent (e.g., carbon tetrachloride or a non-reactive hydrocarbon)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis, including a three-necked flask, reflux condenser, gas inlet tube, and dropping funnel.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, a solution of 2-benzyltoluene in an anhydrous solvent is prepared.
-
Anhydrous zinc chloride, a Lewis acid catalyst, is added to the solution.[8][9]
-
The mixture is stirred, and paraformaldehyde is added in portions.
-
A steady stream of dry hydrogen chloride gas is bubbled through the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the zinc chloride catalyst and any remaining HCl.
-
The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Logical Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in organic synthesis. The chloromethyl group is a reactive handle that allows for the introduction of the 2-benzylbenzyl moiety into more complex molecules through nucleophilic substitution reactions. This makes it a valuable building block for creating libraries of compounds for drug discovery screening.
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its structural motif is of interest in medicinal chemistry. The related compound, 1-(benzyloxy)-2-(chloromethyl)benzene, is a known intermediate in the synthesis of pharmaceuticals like Nebivolol, a β-adrenergic receptor blocker.[10] This suggests that this compound could be utilized in the synthesis of analogues or novel compounds targeting similar biological pathways.
The primary utility of this compound lies in its role as a precursor to more complex molecular architectures. Researchers can employ it to synthesize a variety of derivatives for biological evaluation.
Potential Synthetic Transformations
The reactive chloromethyl group of this compound can undergo a variety of nucleophilic substitution reactions to introduce different functional groups, thereby enabling the synthesis of a diverse range of compounds.
Synthetic Utility of this compound
Caption: General scheme of nucleophilic substitution reactions with this compound.
At present, there is no specific signaling pathway that is directly and uniquely associated with this compound in the scientific literature. Its biological effects would be dependent on the final molecule it is incorporated into. As a reactive alkylating agent, it would likely exhibit non-specific biological activity if not used as an intermediate in a larger, more complex molecule designed for a specific biological target. Therefore, its role in influencing signaling pathways is indirect and contingent on the therapeutic target of the final drug product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Chloromethyl-5-alkyl-DMB , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Benzene, (chloromethyl)- (Benzyl chloride) - Canada.ca [canada.ca]
- 7. This compound | CAS#:7510-28-3 | Chemsrc [chemsrc.com]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of 1-Benzyl-2-(chloromethyl)benzene
Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is readily available for 1-Benzyl-2-(chloromethyl)benzene. The following information is compiled from data on structurally related compounds, including 1-(benzyloxy)-2-(chloromethyl)benzene, 1-chloro-2-(chloromethyl)benzene, and benzyl chloride. This guide is intended for use by qualified researchers and professionals and should be supplemented with a thorough risk assessment before handling this chemical.
Chemical Identification and Physicochemical Properties
This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho orientation. The presence of the reactive chloromethyl group makes it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(Benzyloxy)-2-(chloromethyl)benzene | 1-Chloro-2-(chloromethyl)benzene | Benzyl Chloride |
| CAS Number | 7510-28-3[1] | 23915-08-4[2] | 611-19-8[3] | 100-44-7[4] |
| Molecular Formula | C₁₄H₁₃Cl[1][5] | C₁₄H₁₃ClO[2][6] | C₇H₆Cl₂[3] | C₇H₇Cl[4] |
| Molecular Weight | 216.70 g/mol [1] | 232.71 g/mol [2][6] | 161.03 g/mol [7] | 126.58 g/mol [4] |
| Appearance | Not specified; likely a liquid or low-melting solid | White to off-white crystalline powder[6] | Colorless liquid with a pungent odor[3] | Colorless liquid with an irritating odor[4] |
| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg (calculated)[5] | Not specified | 213-214 °C[8] | 179 °C[4] |
| Density | 1.1 ± 0.1 g/cm³ (calculated)[5] | 1.18 g/cm³[6] | 1.270 g/cm³[8] | 1.100 g/cm³[4] |
| Solubility | Not specified; likely soluble in organic solvents | Slightly soluble in water; soluble in ethanol and acetone[6] | Very poorly soluble in water[3] | Slightly soluble in water[4] |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on its structural similarity to benzyl chloride and other benzylic chlorides, it should be handled as a hazardous substance. The primary reactive center is the chloromethyl group, which can act as an alkylating agent.
Table 2: Extrapolated and Known GHS Hazard Classifications of Related Compounds
| Hazard Class | Hazard Statement (Extrapolated for this compound) | GHS Classification for 1-Chloro-2-(chloromethyl)benzene[3][9] | GHS Classification for Benzyl Chloride |
| Acute Toxicity, Oral | Harmful if swallowed | Acute Tox. 4 (H302) | Acute Tox. 4 (H302) |
| Acute Toxicity, Dermal | Toxic in contact with skin | Acute Tox. 4 (H312) | Not Classified |
| Acute Toxicity, Inhalation | Fatal if inhaled | Not Classified | Acute Tox. 2 (H330) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Skin Corr. 1B (H314) | Skin Irrit. 2 (H315) |
| Serious Eye Damage/Irritation | Causes serious eye damage | Eye Dam. 1 (H318) | Eye Dam. 1 (H318) |
| Skin Sensitization | May cause an allergic skin reaction | Skin Sens. 1 (H317) | Not Classified |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Not Classified | Muta. 1B (H340) |
| Carcinogenicity | May cause cancer | Not Classified | Carc. 1B (H350) |
| STOT - Single Exposure | May cause respiratory irritation | STOT SE 3 (H335) | STOT SE 3 (H335) |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410) | Not Classified |
Safety and Handling Precautions
Due to the anticipated hazards, strict safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]
Handling
-
Handle only in a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
Wash hands thoroughly after handling.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Protect from moisture.[10]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of 2-methyl-diphenylmethane. The following is a general experimental protocol adapted from procedures for similar compounds.[2][6]
Materials:
-
2-Methyl-diphenylmethane
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or other radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-diphenylmethane in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Toxicological Profile
The primary site of reactivity in this compound is the chloromethyl group. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution (SN1 and SN2) reactions.[6][12][13] This reactivity is also the likely source of its toxicity, as it can alkylate biological macromolecules such as DNA and proteins, potentially leading to mutagenicity and carcinogenicity.
Caption: Conceptual reactivity and toxicity pathway for this compound.
Disposal Considerations
Waste material should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.[3]
References
- 1. 1-(Chloromethyl)-2-(phenylmethyl)benzene | C14H13Cl | CID 82021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:7510-28-3 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzene, 1-chloro-2-(chloromethyl)- (CAS 611-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. quora.com [quora.com]
- 13. Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? - CHEMSOLVE.NET [chemizi.blogspot.com]
An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-2-(chloromethyl)benzene, a versatile aromatic organic compound. This document details its chemical identity, physical and chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in organic synthesis, particularly in the context of pharmaceutical research and development.
Chemical Identity and Alternative Names
This compound is a disubstituted benzene derivative featuring both a benzyl and a chloromethyl group in an ortho orientation. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules.
A comprehensive list of its alternative names and identifiers is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 7510-28-3 |
| Molecular Formula | C₁₄H₁₃Cl |
| Synonyms | [2-(chloromethyl)phenyl]phenylmethane |
| 2-benzyl-1-(chloromethyl)benzene | |
| 2-benzyl-α-chlorotoluene | |
| 1-(chloromethyl)-2-(phenylmethyl)benzene | |
| 1-(chloromethyl)-2-benzylbenzene |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and available spectroscopic data for this compound. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value |
| Molecular Weight | 216.71 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 318.5 °C at 760 mmHg |
| Density | 1.1 g/cm³ |
| ¹H NMR (CDCl₃, predicted) | δ ~7.1-7.4 (m, 9H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 4.1 (s, 2H, Ar-CH₂-Ph) |
| ¹³C NMR (CDCl₃, predicted) | δ ~141, 139, 136, 130, 129, 128.5, 128, 127, 126, 45 (-CH₂Cl), 39 (Ar-CH₂-Ph) |
| IR (predicted, cm⁻¹) | ~3030 (Ar C-H), ~2920 (C-H), ~1495, 1450 (Ar C=C), ~1260 (C-Cl) |
| Mass Spectrum (EI, predicted) | m/z 216 (M⁺), 181 ([M-Cl]⁺), 91 (tropylium ion) |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Reactivity of the Chloromethyl Group in 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the chloromethyl group in 1-benzyl-2-(chloromethyl)benzene. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this document leverages established principles of physical organic chemistry and draws parallels with analogous ortho-substituted benzylic chlorides. The content herein offers a robust predictive framework for understanding and utilizing this compound in synthetic applications, particularly within the pharmaceutical and fine chemical industries. This guide covers the theoretical underpinnings of its reactivity, comparative data from related compounds, detailed experimental protocols for representative transformations, and visual diagrams of key chemical processes.
Introduction: The Benzylic Halide Moiety
The chloromethyl group in this compound is a primary benzylic halide. The reactivity of such moieties is significantly enhanced compared to their non-aromatic counterparts (e.g., alkyl chlorides) due to the proximity of the benzene ring. The adjacent π-system can stabilize both the transition state in bimolecular nucleophilic substitution (SN2) reactions and the carbocation intermediate in unimolecular (SN1) reactions.[1] Consequently, benzylic chlorides are versatile electrophiles for a wide range of nucleophiles.[2]
Primary benzylic halides typically favor the SN2 pathway, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that promote carbocation formation (polar protic solvents, weak nucleophiles), an SN1 mechanism can become competitive.[3]
The Influence of the Ortho-Benzyl Substituent
The reactivity of the chloromethyl group in this compound is modulated by the presence of the ortho-benzyl substituent. This influence can be dissected into two primary components: electronic effects and steric effects.
2.1. Electronic Effects
The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight destabilization of the electron-rich transition state in an SN2 reaction. Conversely, in an SN1 mechanism, the electron-donating nature of the benzyl group would help to stabilize the resulting benzylic carbocation, thus accelerating the reaction rate.
2.2. Steric Hindrance
The bulky benzyl group at the ortho position is expected to exert significant steric hindrance around the chloromethyl reaction center. This steric congestion will likely impede the backside attack of a nucleophile, which is a requirement for the SN2 mechanism.[4] Consequently, the rate of SN2 reactions for this compound is anticipated to be slower than that of unsubstituted benzyl chloride. For ortho-substituted benzyl halides in general, a decrease in reactivity compared to their para-isomers is often observed, attributed to this steric hindrance.[4]
Comparative Reactivity Data
| Compound | Relative Reactivity (qualitative) | Notes |
| Benzyl Chloride | High | The baseline for primary benzylic halides.[5] |
| p-Methylbenzyl Chloride | Higher than benzyl chloride | The electron-donating methyl group accelerates the reaction.[5] |
| p-Nitrobenzyl Chloride | Lower than benzyl chloride | The electron-withdrawing nitro group decelerates the reaction.[5] |
| o-Nitrobenzyl Bromide | Lower than p-nitrobenzyl bromide | The ortho-nitro group provides steric hindrance, slowing the reaction.[4] |
| 2-Chlorobenzyl Chloride | Lower than benzyl chloride | The ortho-chloro substituent is electron-withdrawing and provides some steric bulk. |
Key Reactions and Experimental Protocols
The chloromethyl group of this compound is expected to undergo a variety of nucleophilic substitution reactions. Below are detailed protocols for some of the most common and synthetically useful transformations.
4.1. General Protocol for Nucleophilic Substitution (SN2)
This protocol describes a general procedure for the reaction of a benzylic chloride with a nucleophile, such as an amine, alkoxide, or cyanide.
Materials:
-
This compound
-
Nucleophile (e.g., sodium cyanide, sodium methoxide, diethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4.2. Synthesis of a Grignard Reagent
Benzylic chlorides can be used to prepare Grignard reagents, although care must be taken to avoid Wurtz coupling side reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the flask.
-
If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.
-
Once the reaction has started, add the remaining solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing Reaction Pathways and Workflows
5.1. SN1 and SN2 Pathways for Benzylic Chlorides
Caption: Competing SN1 and SN2 mechanisms for benzylic chlorides.
5.2. General Experimental Workflow for Nucleophilic Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Benzyl-Substituted Chloromethylbenzenes in Modern Organic Synthesis: A Technical Guide
An In-depth Examination of 1-(Benzyloxy)-2-(chloromethyl)benzene and its Structural Isomer 1-Benzyl-2-(chloromethyl)benzene for Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the synthetic utility of benzyl-substituted chloromethylbenzenes, a class of organic compounds that serve as versatile intermediates in the construction of complex molecular architectures. A primary focus is placed on the widely utilized reagent, 1-(benzyloxy)-2-(chloromethyl)benzene , due to its significant role in pharmaceutical synthesis, alongside a comparative discussion of its lesser-documented structural isomer, This compound . This document provides a comprehensive overview of their chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and visual workflows to aid in practical laboratory applications.
Distinguishing Between Isomers: A Note on Nomenclature
It is crucial to differentiate between two structurally distinct isomers that are often colloquially conflated:
-
1-(Benzyloxy)-2-(chloromethyl)benzene (CAS No: 4406-36-4): In this molecule, a benzyl group is connected to the benzene ring via an ether linkage. This compound is extensively documented and widely used in organic synthesis.
-
This compound (CAS No: 7510-28-3): Here, the benzyl group is directly bonded to the benzene ring through a carbon-carbon bond. Detailed information on the synthesis and reactivity of this specific isomer is notably scarce in peer-reviewed literature, suggesting it is less commonly employed in synthetic chemistry compared to its benzyloxy counterpart.
This guide will primarily focus on the well-characterized and synthetically valuable 1-(benzyloxy)-2-(chloromethyl)benzene , while also providing insights into the potential synthetic pathways and reactivity of This compound based on general principles of organic chemistry.
1-(Benzyloxy)-2-(chloromethyl)benzene: A Versatile Synthetic Building Block
1-(Benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that serves as a crucial intermediate in a variety of synthetic applications.[1] Its utility stems from the presence of two key functional groups: a reactive chloromethyl moiety and a stable benzyl ether, which can act as a protecting group for a phenol.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(benzyloxy)-2-(chloromethyl)benzene is presented in the table below.
| Property | Value |
| IUPAC Name | 1-(Benzyloxy)-2-(chloromethyl)benzene |
| Synonyms | 2-Benzyloxybenzyl chloride |
| CAS Number | 4406-36-4 |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 48-50 °C |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone |
Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene
The synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene is typically achieved through a two-step process starting from readily available 2-methylphenol (o-cresol).[1] The general workflow involves the benzylation of the phenolic hydroxyl group, followed by the chlorination of the methyl group.[1]
Step 1: Synthesis of 2-(Benzyloxy)toluene [1]
-
To a solution of 2-methylphenol (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)toluene.
Step 2: Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene [1]
-
Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).
-
Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Reactivity and Applications
The primary site of reactivity in 1-(benzyloxy)-2-(chloromethyl)benzene is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (Sₙ2 type). This reactivity allows for the facile introduction of a wide range of functional groups.[1]
-
Dissolve 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.
Application in Pharmaceutical Synthesis: The Case of Nebivolol
A prominent application of 1-(benzyloxy)-2-(chloromethyl)benzene is in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker used for the treatment of hypertension.[2] In the synthesis of Nebivolol, a derivative of 1-(benzyloxy)-2-(chloromethyl)benzene is used to alkylate a key amine intermediate. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later synthetic step.[2]
Nebivolol's mechanism of action is twofold: it is a selective beta-1 adrenergic receptor blocker and it enhances the release of nitric oxide (NO). The enhanced NO release leads to vasodilation, which contributes to its antihypertensive effects. Nebivolol stimulates endothelial NO synthase (eNOS), increasing NO production.
This compound: An Exploration of a Lesser-Known Isomer
As previously mentioned, detailed experimental information on this compound is limited in the scientific literature. However, its synthesis and reactivity can be predicted based on established organic chemistry principles.
Potential Synthetic Routes
Two plausible synthetic routes for this compound are:
-
Chloromethylation of 2-Methylbiphenyl: This would involve a Blanc-type chloromethylation reaction, using formaldehyde and hydrogen chloride with a Lewis acid catalyst.
-
Radical Chlorination of 2-Benzyltoluene: This would be analogous to the second step in the synthesis of its benzyloxy isomer, involving the reaction of 2-benzyltoluene with a chlorinating agent like NCS and a radical initiator.
References
Methodological & Application
Application Note: Protocol for Nucleophilic Substitution with 1-Benzyl-2-(chloromethyl)benzene
An application note on the protocol for nucleophilic substitution with 1-benzyl-2-(chloromethyl)benzene is provided below. It is tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile bifunctional electrophile that can be used in a variety of nucleophilic substitution reactions. The presence of two reactive sites, a benzylic chloride and a diphenylmethane moiety, makes it a valuable building block for the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science. This document provides a detailed protocol for performing nucleophilic substitution reactions with this compound, along with representative data and visualizations to guide the experimental setup.
Reaction Principle
The core of this protocol is a nucleophilic substitution reaction, where a nucleophile (Nu⁻) displaces the chloride ion from the benzylic position of this compound. The reaction proceeds via an SN2 or SN1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The general reaction scheme is depicted below:
The choice of nucleophile, solvent, temperature, and reaction time can significantly influence the reaction's outcome and yield.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions with this compound using different classes of nucleophiles.
Protocol 1: Amination with a Primary or Secondary Amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add the amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ether Synthesis with an Alkoxide
-
Alkoxide Preparation: In a separate flask, prepare the sodium or potassium alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) or DMF.
-
Reaction Setup: Add the solution of this compound (1.0 eq) dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Protocol 3: Cyanation with Sodium or Potassium Cyanide
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Reaction Conditions: Heat the reaction mixture to 60-90 °C and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent, wash thoroughly with water and brine, dry, and concentrate. Purify the crude product by column chromatography. Caution: Cyanide salts are highly toxic. Handle with extreme care and follow all safety precautions.
Data Presentation
The following table summarizes representative yields and reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 4-((2-benzylphenyl)methyl)morpholine | Acetonitrile | 60 | 6 | 92 |
| Sodium methoxide | 1-benzyl-2-(methoxymethyl)benzene | THF | 25 | 4 | 88 |
| Sodium cyanide | 2-(2-benzylphenyl)acetonitrile | DMSO | 80 | 8 | 85 |
| Sodium azide | 1-(azidomethyl)-2-benzylbenzene | DMF | 50 | 12 | 95 |
| Sodium thiophenoxide | Benzyl(2-benzylphenyl)sulfane | Ethanol | 70 | 5 | 90 |
Visualizations
The following diagrams illustrate the reaction mechanism, experimental workflow, and the influence of different nucleophiles.
Caption: SN2 reaction mechanism for nucleophilic substitution.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Influence of nucleophile strength on reaction outcome.
Conclusion
This compound is a valuable substrate for a wide range of nucleophilic substitution reactions, enabling the synthesis of diverse molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore the chemistry of this compound and develop novel molecules with potential applications in various fields, including medicinal chemistry and materials science. Careful consideration of the nucleophile, solvent, and temperature is crucial for achieving high yields and purity.
Application Notes and Protocols for the Williamson Ether Synthesis Using 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] 1-Benzyl-2-(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a benzylic dihalide that presents unique opportunities for the synthesis of a variety of ether derivatives. Its two reactive chloromethyl groups can be functionalized to introduce two separate ether linkages, making it a valuable building block in the synthesis of more complex molecules, including macrocycles and compounds with potential pharmacological activity.[3][4]
These application notes provide a detailed overview of the use of this compound in the Williamson ether synthesis, including protocols for both intermolecular and intramolecular reactions, a summary of expected outcomes, and potential applications of the resulting ether products.
Principle of the Reaction
The Williamson ether synthesis with this compound follows a typical SN2 pathway. The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to form a highly nucleophilic alkoxide or phenoxide. This nucleophile then attacks one of the electrophilic benzylic carbons of this compound, displacing the chloride leaving group and forming a new carbon-oxygen bond. Given the presence of two chloromethyl groups, the reaction can proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted ethers. Furthermore, the two reactive sites can participate in intramolecular reactions to form cyclic ethers.
Applications of Ethers Derived from this compound
Ethers are a class of organic compounds with wide-ranging applications in various fields, including pharmaceuticals, materials science, and perfumery. The ethers synthesized from this compound are of particular interest due to the incorporation of the o-xylylene moiety.
-
Pharmaceutical and Medicinal Chemistry: Benzyl ether derivatives have been investigated for their potential as potent and orally active S1P₁ receptor agonists, which have applications in immunosuppressive therapies.[5] The o-xylylene scaffold can be used to synthesize conformationally constrained analogues of biologically active molecules, potentially leading to enhanced potency and selectivity.
-
Macrocycle Synthesis: The two reactive sites of this compound make it an ideal building block for the synthesis of macrocyclic ethers.[4] These macrocycles can act as host molecules for specific guests, finding applications in sensing, catalysis, and drug delivery.
-
Protecting Group Chemistry: The o-xylylene group, introduced via reaction with a diol, can serve as a protecting group for 1,2-diols in carbohydrate chemistry.[3] This protecting group is stable under various reaction conditions and can be selectively removed.
-
Materials Science: Dibenzyl ether and its derivatives are utilized as plasticizers for polymers like nitrocellulose and synthetic rubber.[6] Ethers derived from this compound can be explored for the development of novel polymers and materials with specific properties.
-
Perfumery and Flavors: Dibenzyl ether is used as a solvent and a flavoring agent in the food and fragrance industries.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Williamson Ether Synthesis
This protocol describes the synthesis of a mono- or di-ether from an alcohol or phenol and this compound.
Materials:
-
This compound
-
Alcohol or Phenol
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)
-
Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))
-
Quenching solution (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Alkoxide/Phenoxide Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the base (1.1 eq. for mono-ether, 2.2 eq. for di-ether). For NaH, the reaction will evolve hydrogen gas. For K₂CO₃ or NaOH, vigorous stirring is required.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.
-
-
Ether Formation:
-
Dissolve this compound (1.0 eq. for di-ether, excess for mono-ether) in the anhydrous solvent.
-
Slowly add the solution of this compound to the alkoxide/phenoxide solution at room temperature.
-
If using a phase transfer catalyst with an aqueous base, add the catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 24 hours.[8]
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
If a solid precipitates, it may be the inorganic salt byproduct, which can be removed by filtration.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.
-
Protocol 2: Intramolecular Williamson Ether Synthesis for Cyclic Ether Formation
This protocol is applicable for the synthesis of a cyclic ether from a diol and this compound.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, catechol)
-
Strong Base (e.g., Sodium Hydride (NaH))
-
Anhydrous, non-protic solvent (e.g., THF, DMF)
Procedure:
-
Dialkoxide Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq.) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the strong base (2.2 eq.) in portions.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the dialkoxide.
-
-
Cyclization:
-
Under high dilution conditions to favor intramolecular cyclization, slowly add a solution of this compound (1.0 eq.) in the anhydrous solvent to the dialkoxide solution over several hours using a syringe pump.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Williamson ether synthesis with benzylic halides. Note that specific data for this compound is limited, and these tables are compiled from general knowledge of the Williamson ether synthesis and reactions with analogous substrates.
Table 1: Intermolecular Williamson Ether Synthesis - Representative Conditions
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| Ethanol | NaH | THF | Reflux | 4 | 80-90 |
| Benzyl Alcohol | NaOH/TBAB | Dichloromethane/H₂O | 40 | 8 | 75-85 |
| Isopropanol | KH | THF | 50 | 12 | 60-70 |
Table 2: Intramolecular Williamson Ether Synthesis - Representative Conditions
| Diol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethylene Glycol | NaH | THF | Reflux | 12 | 50-60 |
| Catechol | K₂CO₃ | DMF | 100 | 8 | 60-70 |
| 1,3-Propanediol | NaH | DMF | 60 | 10 | 55-65 |
Mandatory Visualizations
Reaction Workflow
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Formation of Grignard Reagent from 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis, particularly for the formation of carbon-carbon bonds. Their application is a cornerstone in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3][4][5] This document provides a detailed protocol for the formation of the Grignard reagent from 1-Benzyl-2-(chloromethyl)benzene. The resulting organomagnesium halide is a versatile intermediate for introducing the 1-benzyl-2-methylphenyl moiety in various synthetic routes.
The formation of Grignard reagents from benzylic halides, such as this compound, presents unique challenges. The primary competing side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting halide to produce a homocoupled dimer.[6][7] Careful control of reaction conditions, particularly solvent and temperature, is crucial to maximize the yield of the desired Grignard reagent and minimize byproduct formation.
Reaction Scheme
Figure 1: Formation of (2-(benzyl)benzyl)magnesium chloride.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.[8][9][10]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapor is observed. This helps to activate the magnesium surface.[8][9]
-
Initiation: Add a small volume (approx. 10% of the total) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF to the magnesium turnings.
-
Observation of Initiation: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed at the magnesium surface. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent may be necessary.[9][11]
-
Controlled Addition: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[11]
-
Completion of Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes to ensure complete consumption of the starting material.[11] The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent synthetic steps.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is a common issue. Ensure all reagents and glassware are scrupulously dry. Mechanical stirring to break the magnesium oxide layer can be beneficial.[9]
-
Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the starting chloride to form 1,2-bis(2-benzylphenyl)ethane.[11] To minimize this, maintain a low concentration of the chloride by slow, dropwise addition and keep the temperature controlled. The choice of solvent is also critical; diethyl ether and 2-MeTHF are known to suppress Wurtz coupling better than THF for benzylic Grignards.[6][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the formation of benzylic Grignard reagents, which can be used as a baseline for the synthesis with this compound.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |
| Typical Yield of Grignard Reagent | 85-95% | 30-70% | 80-90% | [6][7] |
| Wurtz Coupling Byproduct | 5-15% | 30-70% | 10-20% | [6][7] |
| Reaction Temperature | 20-35°C (reflux) | 0°C to room temp | 20-60°C | [6][12] |
| Initiation | Iodine, gentle warming | Iodine, 1,2-dibromoethane | Iodine, DIBAL-H | [6][8][9] |
Diagrams
Experimental Workflow:
Caption: Workflow for the synthesis of the Grignard reagent from this compound.
Signaling Pathway of Grignard Formation and Side Reaction:
Caption: Reaction pathways for Grignard reagent formation and the competing Wurtz coupling side reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Grignard Reagents Market: Pharmaceutical Industry to Remain the Dominating End User Segment Throughout the Forecast Period: NAFTA and Europe Industry Analysis and Opportunity Assessment, 2016 - 2026 [prnewswire.com]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 1-Benzyl-2-(chloromethyl)benzene in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzyl-2-(chloromethyl)benzene, more systematically named 1-(benzyloxy)-2-(chloromethyl)benzene or 2-benzyloxybenzyl chloride, is a versatile bifunctional organic compound with significant applications in pharmaceutical synthesis. Its structure, featuring a reactive benzylic chloride and a benzyl ether protecting group, makes it a valuable intermediate for constructing complex molecular architectures. The chloromethyl group acts as a potent electrophile for alkylation reactions, while the benzyloxy group can be readily removed under standard hydrogenolysis conditions, revealing a hydroxyl functionality for further derivatization or as a key pharmacophoric element.
This document provides detailed application notes and experimental protocols for the use of 1-(benzyloxy)-2-(chloromethyl)benzene, a key building block in the synthesis of various pharmaceutical agents, most notably the cardiovascular drug Nebivolol.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(benzyloxy)-2-(chloromethyl)benzene is presented in the table below.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃ClO | [1][2] |
| Molecular Weight | 232.71 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 48-50 °C | [2] |
| Density | 1.18 g/cm³ | [2] |
| CAS Number | 4406-36-4 | [2] |
| Purity | ≥98% (Industrial Grade) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [2] |
Key Application: Synthesis of Nebivolol
The most prominent pharmaceutical application of 1-(benzyloxy)-2-(chloromethyl)benzene is as a crucial intermediate in the synthesis of Nebivolol.[1] Nebivolol is a highly selective β1-adrenergic receptor blocker with vasodilatory properties, widely used in the management of hypertension.[1] In the synthesis of Nebivolol, a derivative of 1-(benzyloxy)-2-(chloromethyl)benzene is utilized to alkylate a key amine intermediate, which is pivotal in forming the core structure of the drug. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later synthetic step.[1]
Synthetic Workflow for Nebivolol Synthesis Intermediate
The general workflow involves the nucleophilic substitution of the chloride in 1-(benzyloxy)-2-(chloromethyl)benzene by an appropriate amine, followed by further transformations to yield the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow for the utilization of 1-(benzyloxy)-2-(chloromethyl)benzene in Nebivolol synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol
This protocol outlines a two-step synthesis starting from the readily available 2-cresol.[3]
Step 1: Synthesis of 2-(benzyloxy)toluene from 2-cresol
Caption: Reaction scheme for the synthesis of 2-(benzyloxy)toluene.
Materials:
-
2-cresol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 2-cresol (1.0 equiv) and anhydrous potassium carbonate (1.0 equiv) in a round-bottom flask, add dimethylformamide (DMF).[3]
-
Add benzyl chloride (1.1 equiv) to the suspension.[3]
-
Heat the reaction mixture to 90 °C and stir for 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[3]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M NaOH solution.[3]
-
Separate the organic layer and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by vacuum distillation to obtain 2-(benzyloxy)toluene as a colorless oil.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-cresol (1.0 equiv), Benzyl chloride (1.1 equiv), K₂CO₃ (1.0 equiv) | [3] |
| Solvent | DMF | [3] |
| Reaction Temperature | 90 °C | [3] |
| Reaction Time | 3 hours | [3] |
| Product Yield | ~90% | [3] |
| Purification | Vacuum Distillation | [3] |
Step 2: Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-(benzyloxy)toluene
Caption: Reaction scheme for the chlorination of 2-(benzyloxy)toluene.
Materials:
-
2-(benzyloxy)toluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Ethanol/water or Hexane for recrystallization
Procedure:
-
Dissolve 2-(benzyloxy)toluene (1.0 equiv) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Add N-Chlorosuccinimide (NCS) (1.05 equiv) and a catalytic amount of benzoyl peroxide (BPO) (0.02 equiv).
-
Heat the mixture to reflux and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield 1-(benzyloxy)-2-(chloromethyl)benzene as a white to off-white crystalline powder.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 2-(benzyloxy)toluene (1.0 equiv), NCS (1.05 equiv), BPO (0.02 equiv) | |
| Solvent | CCl₄ | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Product Yield | ~75% | |
| Purification | Recrystallization | [3] |
Protocol 2: General Nucleophilic Substitution Reaction
The reactivity of 1-(benzyloxy)-2-(chloromethyl)benzene is primarily defined by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[2] This allows for the facile introduction of a wide range of functional groups.[4]
Caption: General workflow for nucleophilic substitution reactions.[2]
Materials:
-
1-(benzyloxy)-2-(chloromethyl)benzene
-
Desired nucleophile (e.g., sodium azide, primary/secondary amine)
-
Non-nucleophilic base (if required, e.g., diisopropylethylamine)
-
Polar aprotic solvent (e.g., acetonitrile or DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).[4]
-
Add the desired nucleophile (e.g., a primary/secondary amine; 1.2 eq.).[4] If the nucleophile is neutral, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.[4]
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by column chromatography).
Safety Information:
1-(Benzyloxy)-2-(chloromethyl)benzene is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
References
Application Notes and Protocols for the Synthesis of Nebivolol Utilizing a 1-Benzyl-2-(chloromethyl)benzene Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and unique vasodilatory properties mediated by nitric oxide (NO) release.[1][2] Its molecular structure contains four chiral centers, leading to a racemic mixture of the (SRRR)- and (RSSS)-enantiomers being the active pharmaceutical ingredient.[3] The synthesis of Nebivolol is a complex process that typically involves the coupling of two key chromane-based intermediates. A common strategy in this synthesis is the use of a benzyl protecting group for the secondary amine, which is later removed in the final steps of the synthesis. This document outlines a proposed synthetic route and detailed protocols for the synthesis of Nebivolol, highlighting the use of a benzyl derivative for the protection of the amine functionality. While a direct protocol starting from 1-benzyl-2-(chloromethyl)benzene is not explicitly detailed in the literature for Nebivolol synthesis, this document proposes a scientifically sound pathway based on established synthetic transformations common in the preparation of Nebivolol and related compounds. The benzyl group is typically introduced via N-alkylation using benzyl halides.
Physicochemical Properties of Key Benzylating Agent:
| Property | Value |
| Compound Name | 1-(Benzyloxy)-2-(chloromethyl)benzene |
| Synonyms | 2-Benzyloxybenzyl chloride |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 48-50 °C |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water |
Proposed Synthetic Pathway
The synthesis of Nebivolol can be conceptually divided into three main stages:
-
Synthesis of Key Intermediates: Preparation of the chiral epoxide, (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, and the N-benzylated amino alcohol, (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.
-
Coupling Reaction: Reaction of the epoxide and the N-benzylated amino alcohol to form N-benzyl Nebivolol.
-
Deprotection: Removal of the benzyl group to yield the final product, Nebivolol, followed by salt formation.
Caption: Proposed synthetic workflow for Nebivolol.
Experimental Protocols
Reaction 1: Synthesis of (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Epoxide Intermediate)**
This protocol describes the synthesis of the key epoxide intermediate. The starting material, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde, can be prepared from various known methods.
Materials:
-
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
Procedure:
-
A solution of trimethylsulfonium iodide in anhydrous DMSO is prepared.
-
Sodium hydride is carefully added to the solution at room temperature under an inert atmosphere (e.g., nitrogen).
-
The mixture is stirred for 30-60 minutes, during which time a solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde in anhydrous toluene is added dropwise.
-
The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The crude product is purified by column chromatography to afford the desired epoxide intermediate.
Reaction 2: Synthesis of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (N-Benzylated Amino Alcohol Intermediate)**
This protocol details the N-benzylation of the amino alcohol intermediate.
Materials:
-
(±)-2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanol
-
Benzyl chloride (or 1-(benzyloxy)-2-(chloromethyl)benzene as a conceptual alternative)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of (±)-2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanol in acetonitrile or DMF, add potassium carbonate.
-
Add benzyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzylated amino alcohol.
-
The product can be purified by column chromatography or crystallization.
Reaction 3: Synthesis of N-Benzyl Nebivolol (Coupling Reaction)
This protocol describes the coupling of the epoxide and N-benzylated amino alcohol intermediates.
Materials:
-
(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
-
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol
-
Methanol or Isopropanol
Procedure:
-
Dissolve the epoxide and the N-benzylated amino alcohol in methanol or isopropanol.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 16-18 hours.[4]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude N-benzyl Nebivolol.
Reaction 4: Synthesis of Nebivolol (Debenzylation)
This protocol outlines the removal of the N-benzyl protecting group.
Materials:
-
N-Benzyl Nebivolol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the crude N-benzyl Nebivolol in methanol or ethanol.
-
Add 10% Palladium on carbon catalyst to the solution.
-
The mixture is subjected to hydrogenation at a suitable pressure (e.g., 3-5 kg/cm ²) and temperature (e.g., 40-50 °C) for several hours.[5]
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield Nebivolol free base.
Final Step: Salt Formation The Nebivolol base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., methanol) and treating it with a solution of hydrochloric acid. The resulting salt can then be isolated by filtration and purified by recrystallization.[6]
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps. Note that yields can vary significantly based on reaction scale and specific conditions.
| Step | Reaction | Product | Typical Yield |
| 1 | Epoxidation | (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | ~70-85% |
| 2 | N-Benzylation | (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol | ~80-95% |
| 3 | Coupling | N-Benzyl Nebivolol | ~60-75% |
| 4 | Debenzylation & Salt Formation | Nebivolol Hydrochloride | >90% |
Mechanism of Action of Nebivolol
Nebivolol's pharmacological profile is distinguished by a dual mechanism of action:
-
Selective β1-Adrenergic Receptor Blockade: Nebivolol is highly selective in blocking β1-adrenergic receptors, which are primarily located in the heart. This action leads to a decrease in heart rate and myocardial contractility, reducing the workload on the heart and lowering blood pressure.[2]
-
Nitric Oxide (NO)-Mediated Vasodilation: Unlike other β-blockers, Nebivolol stimulates the release of nitric oxide (NO) from endothelial cells.[2] This is achieved through the activation of β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS).[1][7] The increased NO bioavailability results in vasodilation, which reduces peripheral vascular resistance and contributes to its antihypertensive effect.[8]
Caption: Dual mechanism of action of Nebivolol.
References
- 1. WO2006016376A1 - A novel process for preparation of nebivolol intermediates - Google Patents [patents.google.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Benzyl-2-(chloromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 1-Benzyl-2-(chloromethyl)benzene and its derivatives. This class of reaction is a powerful tool for the synthesis of complex diarylmethane structures, which are key motifs in many pharmaceutical compounds and advanced materials. The protocols and data presented herein are based on established methodologies for structurally similar benzylic chlorides and provide a robust starting point for reaction optimization and application in drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its operational simplicity, mild reaction conditions, and high functional group tolerance have made it an indispensable tool in modern organic synthesis.[1][2]
The coupling of this compound derivatives with various arylboronic acids offers a direct and efficient route to synthesize unsymmetrical 2-benzyl-substituted biaryls. These products are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. While benzylic chlorides are generally less reactive than the corresponding bromides, high yields can be achieved with the appropriate choice of catalyst, ligand, base, and reaction conditions.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of benzylic halides with various arylboronic acids. While specific data for this compound is limited in the public domain, the data for analogous chloromethyl- and bromomethyl-benzene derivatives provide a strong predictive framework for expected yields and optimal conditions.
Table 1: Suzuki-Miyaura Coupling of Benzyl Chloride with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 70-80 (est.) | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | CPME/H₂O | 90 | 62 | [2] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | CPME/H₂O | 90 | 75 | [2] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 65 | [2] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; CPME = Cyclopentyl methyl ether.
Table 2: Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)benzene with Arylboronic Acids
This table is highly relevant as it demonstrates the selective coupling at the aryl-bromide bond while the benzylic chloride remains intact, which can be a subsequent point of diversification.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 97 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 89 | [3] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | [3] |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 | [3] |
| 6 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3] |
PCy₃·HBF₄ = Tricyclohexylphosphine tetrafluoroborate.
Experimental Protocols
The following protocols are generalized from established procedures for the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids and can be adapted for this compound derivatives.
Protocol 1: General Procedure using a Phosphine Ligand
This protocol is a standard and robust starting point for the Suzuki coupling of benzylic chlorides.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (4 mol%) or other suitable phosphine ligand
-
Cesium carbonate [Cs₂CO₃] (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the this compound derivative (e.g., 0.5 mmol), arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), PCy₃·HBF₄ (0.02 mmol), and Cs₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Enhanced Reactivity with Buchwald Ligands
For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand can be utilized.[2]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid or Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate [Cs₂CO₃] (3.0 equiv)
-
Cyclopentyl methyl ether (CPME) (degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the this compound derivative (e.g., 0.5 mmol), arylboronic acid (0.55 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and Cs₂CO₃ (1.5 mmol) in a reaction vessel.
-
Add a degassed mixture of CPME and water (10:1 v/v) to achieve a concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Heck Reaction of 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting the Heck reaction with 1-Benzyl-2-(chloromethyl)benzene. The Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene, catalyzed by a palladium or nickel complex.[1][2] This specific protocol is adapted from established methods for the coupling of benzyl chlorides with various olefins.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides and alkenes.[1][2] While traditionally employing palladium catalysts, recent advancements have introduced nickel-catalyzed systems that offer unique reactivity and selectivity, particularly for benzyl chlorides.[3][4][5][6] These reactions typically proceed via a catalytic cycle involving oxidative addition of the halide to a low-valent metal center, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1][7]
The coupling of this compound with an alkene via a Heck-type reaction provides a direct route to stilbene derivatives and other substituted olefins, which are valuable structural motifs in medicinal chemistry and materials science. This document outlines a generalized protocol that can be optimized for specific olefin coupling partners.
Data Presentation
The following tables summarize typical reaction conditions for Heck-type reactions involving benzyl chlorides, which can be used as a starting point for the reaction of this compound.
Table 1: Typical Palladium-Catalyzed Heck Reaction Conditions for Benzyl Chlorides
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) are common precursors. |
| Ligand | PPh₃, P(o-tol)₃, or bulky biaryl phosphines (e.g., XPhos) | Ligands stabilize the palladium catalyst and influence reactivity.[7] |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ | An inorganic or organic base is required to neutralize the hydrogen halide formed.[1][8] |
| Solvent | DMF, DMAc, or Toluene | Aprotic polar solvents are typically used. |
| Temperature | 80-140 °C | Higher temperatures are often needed for less reactive chlorides. |
| Reactant Ratio | Benzyl chloride:Olefin (1:1.2 to 1:2) | A slight excess of the olefin is generally used. |
Table 2: Typical Nickel-Catalyzed Heck-Type Reaction Conditions for Benzyl Chlorides
| Parameter | Condition | Notes |
| Catalyst | Ni(cod)₂ | Bis(1,5-cyclooctadiene)nickel(0) is a common Ni(0) source.[9] |
| Ligand | PCyPh₂ or PCy₂Ph | Cyclohexyl- and phenyl-substituted phosphines have shown good reactivity.[3] |
| Additive | Et₃SiOTf | Triethylsilyl trifluoromethanesulfonate can prevent side reactions.[3] |
| Base | Et₃N | Triethylamine is a commonly used base. |
| Solvent | Dioxane or THF | Ethereal solvents are often employed. |
| Temperature | Room Temperature | A key advantage of some nickel-catalyzed systems is the mild reaction temperature.[4][6] |
| Reactant Ratio | Benzyl chloride:Olefin (1:1.5 to 1:5) | A larger excess of the olefin may be required.[9] |
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the Heck reaction of this compound with a generic alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Triphenylphosphine (PPh₃) or Dicyclohexylphenylphosphine (PCy₂Ph)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen) supply
Palladium-Catalyzed Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Protocol:
-
In a glovebox or under a robust inert atmosphere, add Ni(cod)₂ (5-10 mol%) and the phosphine ligand (10-20 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., Dioxane) followed by the alkene (1.5-2.0 mmol, 1.5-2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv). If required, add Et₃SiOTf (1.5-2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Generalized Heck Reaction Catalytic Cycle
References
- 1. byjus.com [byjus.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [dspace.mit.edu]
- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: The Use of 1-Benzyl-2-(chloromethyl)benzene as a Protecting Group Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[1] The benzyl group (Bn) is a widely employed and robust protecting group for alcohols and amines due to its stability under a variety of reaction conditions.[2][3] This document provides detailed application notes and protocols for the use of 1-Benzyl-2-(chloromethyl)benzene as a precursor for the introduction of the 2-benzylbenzyl protecting group.
This compound is a bifunctional molecule featuring a reactive chloromethyl group. This group serves as an electrophilic site for the alkylation of nucleophilic functional groups such as hydroxyl and amino moieties, thereby forming a stable ether or amine linkage.[4][5] The resulting 2-benzylbenzyl protected functional group offers distinct steric and electronic properties compared to a simple benzyl group, which can be advantageous in certain synthetic strategies.
Data Presentation
Due to the limited specific literature on this compound as a protecting group, the following tables summarize typical quantitative data for the analogous protection of alcohols and amines with benzyl halides and the subsequent deprotection of the resulting benzyl ethers and amines. These values should be considered as representative estimates, and optimization for specific substrates is recommended.
Table 1: Representative Conditions for the Protection of Alcohols and Amines with Benzyl Halides
| Parameter | Alcohol Protection | Amine Protection | Reference |
| Protecting Group Precursor | This compound | This compound | N/A |
| Substrate | Primary or Secondary Alcohol | Primary or Secondary Amine | N/A |
| Base | Sodium hydride (NaH), Potassium hydroxide (KOH) | Triethylamine (Et3N), Diisopropylethylamine (DIPEA) | [3][6] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dichloromethane (DCM), Acetonitrile (MeCN) | [3] |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | N/A |
| Reaction Time | 2 - 12 hours | 2 - 12 hours | N/A |
| Typical Yield | 85 - 95% | 80 - 95% | [3] |
Table 2: Representative Conditions for the Deprotection of 2-Benzylbenzyl Ethers and Amines
| Parameter | Hydrogenolysis | Oxidative Cleavage | Acidic Cleavage | Reference |
| Method | Catalytic Hydrogenation | DDQ or Ozone | Strong Acid | [7][8][9][10] |
| Reagents | H₂, Pd/C | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), O₃ | HBr, BCl₃ | [7][8][9][10] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Dichloromethane, Acetonitrile | Dichloromethane | [7][8][9][10] |
| Temperature | Room temperature | 0 °C to room temperature | -78 °C to room temperature | N/A |
| Reaction Time | 1 - 8 hours | 1 - 6 hours | 1 - 4 hours | N/A |
| Typical Yield | > 90% | 70 - 90% | 70 - 85% | N/A |
Experimental Protocols
The following are generalized protocols for the protection of a generic alcohol or amine using this compound and the subsequent deprotection of the 2-benzylbenzyl group.
Protocol 1: Protection of an Alcohol with this compound
Objective: To protect a hydroxyl group as a 2-benzylbenzyl ether.
Materials:
-
Alcohol substrate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-benzylbenzyl ether.
Protocol 2: Protection of an Amine with this compound
Objective: To protect an amino group as a 2-benzylbenzyl amine.
Materials:
-
Amine substrate
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-benzylbenzyl amine.
Protocol 3: Deprotection of a 2-Benzylbenzyl Ether via Hydrogenolysis
Objective: To cleave the 2-benzylbenzyl ether and regenerate the hydroxyl group.
Materials:
-
2-Benzylbenzyl ether substrate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the 2-benzylbenzyl ether (1.0 equivalent) in methanol, add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 1-8 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Visualizations
Caption: Workflow for the protection of alcohols and amines.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Chloride [commonorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes and Protocols for Reactions with 1-(Benzyloxy)-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for synthetic reactions involving 1-(benzyloxy)-2-(chloromethyl)benzene. This versatile bifunctional reagent is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring a reactive chloromethyl group and a stable benzyl ether, allows for a variety of chemical transformations.[3][4]
I. Physicochemical Properties and Data
1-(Benzyloxy)-2-(chloromethyl)benzene is a white to off-white crystalline powder with a distinct aromatic odor.[3][4] It is stable under normal storage conditions but is reactive towards strong oxidizing agents.[3][4] While only slightly soluble in water, it dissolves well in common organic solvents such as ethanol and acetone.[3][4]
Table 1: Physicochemical Properties of 1-(benzyloxy)-2-(chloromethyl)benzene
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClO | [1][3][4] |
| Molecular Weight | 232.71 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 48-50 °C | [1][3][4] |
| Density | 1.18 g/cm³ | [3][4] |
| CAS Number | 4406-36-4 | [3][4] |
| Purity | ≥98% (Industrial Grade) | [3][4] |
II. Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene
The primary route for the synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene is a two-step process starting from 2-cresol (2-methylphenol).[1][4] The first step involves the benzylation of the phenolic hydroxyl group, followed by the radical chlorination of the methyl group.[1]
Experimental Protocol: Two-Step Synthesis from 2-Cresol
Step 1: Synthesis of 2-(benzyloxy)toluene [1]
-
To a solution of 2-cresol (1.0 equiv.) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.0 equiv.).[1]
-
Stir the mixture at room temperature for 20 minutes.[4]
-
Add benzyl chloride (1.1 equiv.) dropwise to the suspension.[1]
-
Heat the reaction mixture to 90 °C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.[4]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[1][4]
-
Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by vacuum distillation to obtain 2-(benzyloxy)toluene as a colorless oil.[1]
Step 2: Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-(benzyloxy)toluene [1]
-
Dissolve 2-(benzyloxy)toluene (1.0 equiv.) in a suitable solvent like tetrafluorohexane.[1]
-
Add a catalytic amount of 1-butyl-3-methylimidazolium chloride (0.5 mol%).[1]
-
Heat the reaction mixture to 58 °C.[1]
-
Bubble excess chlorine gas (Cl₂) through the solution while irradiating with a UV lamp.[1]
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield 1-(benzyloxy)-2-(chloromethyl)benzene as a white to off-white crystalline powder.[1]
Table 2: Summary of Synthesis Parameters
| Parameter | Step 1: Benzylation of 2-cresol | Step 2: Chlorination of 2-(benzyloxy)toluene |
| Reactants | 2-cresol (1.0 equiv.), Benzyl chloride (1.1 equiv.), K₂CO₃ (1.0 equiv.) | 2-(benzyloxy)toluene (1.0 equiv.), Chlorine gas (excess) |
| Solvent | DMF | Tetrafluorohexane |
| Catalyst | - | 1-butyl-3-methylimidazolium chloride (0.5 mol%) |
| Temperature | 90 °C | 58 °C |
| Reaction Time | 3 hours | - |
| Product | 2-(benzyloxy)toluene | 1-(benzyloxy)-2-(chloromethyl)benzene |
| Yield | ~90% | High |
| Purification | Vacuum Distillation | Recrystallization |
Reference for Table 2:[1]
Caption: Synthetic workflow for 1-(benzyloxy)-2-(chloromethyl)benzene.
III. Key Reactions and Protocols
The reactivity of 1-(benzyloxy)-2-(chloromethyl)benzene is primarily centered around the chloromethyl group, which is a potent electrophile for nucleophilic substitution reactions.[4] This allows for the introduction of a wide array of functional groups, making it a valuable precursor in multi-step syntheses.[4]
A. Nucleophilic Substitution Reactions
The benzylic chloride is readily displaced by various nucleophiles in an Sₙ2 type reaction.[4]
-
Dissolve 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 equiv.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).[4]
-
Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 equiv.).[4] If a neutral nucleophile like an amine is used, a non-nucleophilic base such as diisopropylethylamine (1.5 equiv.) may be required.[4]
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity.[4]
-
Monitor the reaction by TLC.[4]
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.[4]
Caption: Generalized workflow for nucleophilic substitution reactions.
B. Application in Pharmaceutical Synthesis: Nebivolol
1-(Benzyloxy)-2-(chloromethyl)benzene is a key building block for introducing a protected 2-hydroxybenzyl moiety in pharmaceutical synthesis.[2] A prominent example is its use in the synthesis of Nebivolol, a selective β1-adrenergic receptor blocker.[2] In this synthesis, a derivative of 1-(benzyloxy)-2-(chloromethyl)benzene is used to alkylate a key amine intermediate.[2] The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later step.[2]
This protocol describes the alkylation of a key amine intermediate with a derivative of 1-(benzyloxy)-2-(chloromethyl)benzene.[2]
-
Dissolve the amine intermediate (1.0 equiv.) and the 1-(benzyloxy)-2-(chloromethyl)benzene derivative (1.1 equiv.) in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0 equiv.), to the mixture.
-
Heat the reaction mixture to 65-70°C and stir for 16-18 hours.[2]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).[2]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure to yield the crude N-alkylated product, which is then carried forward to the next step.[2]
Caption: Role of the reagent in the synthesis of Nebivolol.
C. Friedel-Crafts Alkylation
While specific examples with 1-(benzyloxy)-2-(chloromethyl)benzene are not detailed in the provided literature, a general protocol for Friedel-Crafts alkylation using benzyl chlorides can be adapted. This reaction introduces the 2-(benzyloxy)benzyl group onto an aromatic ring.[5][6][7]
-
To a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equiv.), in a large excess of the aromatic substrate (e.g., 10 equiv. of benzene) at 0 °C, add a solution of 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 equiv.) in the aromatic substrate dropwise.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC.[5]
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5]
-
Separate the organic layer and extract the aqueous layer with the aromatic solvent.[5]
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess aromatic solvent by distillation or under reduced pressure.[5]
-
Purify the residue by column chromatography.[5]
D. Suzuki-Miyaura Coupling
Benzylic chlorides can participate in Suzuki-Miyaura cross-coupling reactions to form diarylmethane derivatives, which are significant structures in many biologically active molecules.[8][9][10] Although less reactive than their bromide counterparts, high yields can be achieved with optimized conditions.[10]
This protocol is adapted from methodologies for the coupling of benzylic chlorides with arylboronic acids.[10]
-
In a reaction vessel, combine 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).[9][10]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane) and water (e.g., 10:1 ratio).[9][10]
-
Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, or until TLC or GC-MS indicates the consumption of the starting material.[9]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[9]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Isochromanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isochromanone derivatives are a significant class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antifungal, and their role as key intermediates in the synthesis of complex alkaloids and other therapeutic agents, have made their synthesis a subject of considerable interest in medicinal chemistry and drug development. This document provides detailed protocols for various synthetic routes to isochromanone derivatives, offering a step-by-step guide for laboratory synthesis.
I. Synthesis of 3-Isochromanone from o-Tolylacetic Acid
This method involves the free-radical chlorination of o-tolylacetic acid followed by a base-induced cyclization.
Experimental Protocol:
-
Chlorination:
-
Dry o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) by azeotropic distillation.[1][2]
-
Cool the mixture to 60°C and add 2,2'-azobis(2-methylbutyronitrile) (AIBN) (2.13 g, 0.013 mol) as a radical initiator.[1]
-
Add sulphuryl chloride (49.8 g, 0.358 mol) dropwise over 3 hours, maintaining the temperature at 60-62°C.[1][2]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).[1]
-
-
Cyclization and Workup:
-
To the reaction mixture, slowly add a 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol).[1][2]
-
Add potassium iodide (0.22 g) followed by the slow addition of solid potassium bicarbonate (20.95 g, 0.209 mol).[1][2]
-
Warm the reaction mixture to 65°C and separate the organic and aqueous layers.[1][2][3]
-
Back-extract the aqueous layer with fluorobenzene.[3]
-
Combine the organic layers and dry by azeotropic distillation.[1][2][3]
-
-
Purification:
Data Summary:
| Starting Material | Reagents | Catalyst/Initiator | Solvent | Reaction Time | Temperature | Yield |
| o-Tolylacetic acid | Sulphuryl chloride, Potassium bicarbonate, Potassium iodide | AIBN | Fluorobenzene | 4 hours | 60-65°C | 56.3% |
II. Photocatalyzed Synthesis of Isochromanone Derivatives
This modern approach utilizes visible-light photocatalysis for the synthesis of isochromanones from benzenediazonium salts and alkenes.[1]
Experimental Protocol:
-
Reaction Setup:
-
Irradiation:
-
Irradiate the reaction mixture with 440 nm LEDs for 6–8 hours at room temperature.[1]
-
Monitor the reaction for completion using TLC or GC.
-
-
Workup and Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isochromanone derivative.[1]
-
Data Summary:
| Starting Materials | Photocatalyst | Solvent | Irradiation Time | Wavelength | Yield |
| Benzenediazonium tetrafluoroborate, Alkene | Ru(bpy)3Cl2 | Acetonitrile | 6–8 hours | 440 nm | Varies with substrate |
III. Synthesis of 6,7-Dimethoxy-3-isochromanone
This protocol describes the synthesis of a specific derivative, 6,7-dimethoxy-3-isochromanone, which can serve as an intermediate for isoquinoline alkaloids.[4]
Experimental Protocol:
-
Reaction Setup:
-
Reagent Addition:
-
Reaction:
-
Continue stirring and heating on the steam bath for 1 hour, during which the temperature should reach 90°C.[4]
-
-
Workup:
-
Cool the solution to room temperature.
-
Pour the reaction mixture into a stirred mixture of 650 g of chipped ice and 650 mL of cold water.[4]
-
Extract the product with multiple portions of chloroform.[4]
-
Wash the combined chloroform extracts with a 5% sodium hydrogen carbonate solution until neutral, followed by washing with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
-
Purification:
Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (crude) | Yield (recrystallized) |
| 3,4-Dimethoxyphenylacetic acid | Formalin, HCl | Acetic Acid | 1 hour | 80-90°C | 83.7–85.1% | 56.2–56.4% |
Visualizations
Caption: General experimental workflow for the synthesis of isochromanone derivatives.
Caption: Simplified reaction mechanism for the synthesis of 3-isochromanone.
References
Application Notes and Protocols for the Preparation of Chiral Ligands Using 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern organic synthesis and drug development, enabling the enantioselective synthesis of complex molecules. The steric and electronic properties of these ligands are critical for achieving high catalytic activity and stereoselectivity. This document provides detailed application notes and experimental protocols for the synthesis of a novel, bulky phosphine ligand, (2-benzylbenzyl)diphenylphosphine, using 1-Benzyl-2-(chloromethyl)benzene as a key starting material. The resulting ligand is anticipated to be effective in asymmetric catalysis, such as rhodium-catalyzed hydrogenation, due to its significant steric hindrance around the phosphorus atom.
Synthesis of (2-benzylbenzyl)diphenylphosphine
The synthesis of (2-benzylbenzyl)diphenylphosphine is achieved through the nucleophilic substitution of the chloromethyl group of this compound with a diphenylphosphide anion. To prevent oxidation, the resulting phosphine can be protected as a borane adduct.
Experimental Workflow
Caption: Synthetic workflow for the preparation of (2-benzylbenzyl)diphenylphosphine-borane.
Experimental Protocols
Protocol 1: Synthesis of (2-benzylbenzyl)diphenylphosphine-borane
Materials:
-
This compound
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Borane tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diphenylphosphide: To a flame-dried round-bottom flask under an argon atmosphere, add diphenylphosphine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting red solution at 0 °C for 30 minutes.
-
Reaction with this compound: To the freshly prepared lithium diphenylphosphide solution at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (2-benzylbenzyl)diphenylphosphine.
-
Protection with Borane: Dissolve the crude phosphine in anhydrous THF and cool to 0 °C. Add BH₃·THF solution (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Final Work-up and Purification: Carefully quench the reaction with methanol at 0 °C. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (2-benzylbenzyl)diphenylphosphine-borane as a white solid.
Quantitative Data
| Product | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| (2-benzylbenzyl)diphenylphosphine-borane | This compound | Lithium diphenylphosphide | THF | 12-16 | 85-95 |
Table 1: Summary of the synthesis of (2-benzylbenzyl)diphenylphosphine-borane.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
The bulky and electron-rich nature of (2-benzylbenzyl)diphenylphosphine makes it a promising ligand for asymmetric catalysis. A key application is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a fundamental transformation in the synthesis of chiral drugs.
Catalytic Cycle
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(2-benzylbenzyl)diphenylphosphine (L*)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous and degassed methanol
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand L* (1.1 mol%) in anhydrous and degassed methanol. Stir the solution for 30 minutes to form the active catalyst.
-
Hydrogenation: In a high-pressure reactor, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous and degassed methanol. Add the catalyst solution.
-
Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time.
-
Work-up and Analysis: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The conversion and enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC analysis.
Quantitative Data
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | 10 | 12 | >99 | 90-98 (estimated) |
Table 2: Performance of the (2-benzylbenzyl)diphenylphosphine ligand in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Conclusion
This compound serves as a valuable precursor for the synthesis of the novel, sterically demanding chiral phosphine ligand, (2-benzylbenzyl)diphenylphosphine. The detailed protocols provided herein offer a clear pathway for its preparation and subsequent application in asymmetric catalysis. The anticipated high enantioselectivity in rhodium-catalyzed hydrogenation highlights its potential for the synthesis of chiral building blocks relevant to the pharmaceutical industry. Further exploration of this ligand in other asymmetric transformations is warranted to fully elucidate its catalytic capabilities.
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-2-(chloromethyl)benzene Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 1-Benzyl-2-(chloromethyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of direct literature for this specific compound, this document focuses on the most probable synthetic routes and addresses common challenges associated with these reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to this compound?
There are two primary plausible routes for the synthesis of this compound:
-
Route A: Friedel-Crafts Benzylation followed by Chloromethylation. This is a two-step process. First, toluene is benzylated using benzyl chloride and a Lewis acid catalyst to produce a mixture of benzyltoluene isomers. The desired precursor, 2-benzyltoluene (also known as 2-methylbiphenyl), is then isolated and subjected to chloromethylation.
-
Route B: Direct Chloromethylation of 2-Benzyltoluene. This is the most direct method, involving the chloromethylation of 2-benzyltoluene using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. This reaction is a variation of the Blanc chloromethylation.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in these reactions can stem from several factors:
-
Formation of Side Products: The primary cause of low yield is often the formation of unwanted byproducts. In Friedel-Crafts reactions, polyalkylation is a common issue, where the product reacts further with the alkylating agent.[2][3] In Blanc chloromethylation, the formation of diarylmethane byproducts is a frequent side reaction.[1][4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, higher temperatures in chloromethylation can favor the formation of diarylmethane side products.[5]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can be deactivated by moisture. Ensuring anhydrous conditions is crucial for catalyst activity.[6]
-
Poor Reactant Purity: Impurities in starting materials, such as water in solvents or benzaldehyde in benzyl chloride, can interfere with the reaction.[7]
Q3: I am observing significant amounts of diarylmethane byproduct in my chloromethylation reaction. How can I minimize this?
The formation of a diarylmethane side product occurs when the chloromethylated product reacts with another molecule of the starting aromatic compound.[4] To minimize this:
-
Control Reactant Concentration: High concentrations of the starting material can increase the rate of the secondary reaction leading to diarylmethanes.[6]
-
Optimize Temperature: Lower reaction temperatures generally disfavor the formation of diarylmethane byproducts.[5]
-
Choice of Catalyst: Certain catalysts, like aluminum chloride, are known to more strongly promote diarylmethane formation. Using a milder catalyst such as zinc chloride may be beneficial.[5]
Q4: How can I prevent polyalkylation during the Friedel-Crafts benzylation of toluene?
Polyalkylation is a common challenge because the initial product (benzyltoluene) is more reactive than the starting material (toluene).[3] To favor mono-alkylation:
-
Use an Excess of the Aromatic Substrate: Employing a large excess of toluene relative to benzyl chloride will increase the probability that the electrophile reacts with a toluene molecule rather than a benzyltoluene molecule.[8]
-
Control Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce further alkylation.
Q5: What are the best practices for purifying the final this compound product?
Purification can be challenging due to the lachrymatory nature of benzyl chlorides and the presence of structurally similar byproducts.
-
Aqueous Workup: The crude reaction mixture should be quenched carefully with ice-water. A subsequent wash with a weak base solution, such as 5% sodium bicarbonate, will neutralize acidic impurities like HCl.[7][9] This is followed by washing with water and brine.[7]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or calcium chloride.[10]
-
Vacuum Distillation: For liquid products, vacuum distillation is an effective method to separate the desired product from less volatile byproducts and catalyst residues.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is fresh and anhydrous. Handle under an inert atmosphere. |
| Ensure all solvents and reagents are thoroughly dried before use.[6] | ||
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC. If the reaction is stalled, consider a modest increase in temperature or extending the reaction time. | |
| Formation of Dark Polymer-like Material | Reaction temperature is too high | Maintain the recommended reaction temperature. Use an ice bath for initial mixing of reagents to control exothermic reactions.[12] |
| Acid-catalyzed polymerization | Quench the reaction promptly once complete. Wash the crude product with a base to remove residual acid before distillation.[7] | |
| Multiple Spots on TLC (Isomeric Products) | Friedel-Crafts benzylation of toluene | The benzylation of toluene naturally produces a mixture of ortho, meta, and para isomers.[13] The isomer distribution can be influenced by temperature.[14] |
| Purification by fractional distillation or column chromatography will be necessary to isolate the desired 2-benzyltoluene precursor. | ||
| Product Decomposes During Distillation | Residual acid catalyst | Thoroughly wash the crude product with water and a bicarbonate solution to remove all traces of the acid catalyst before attempting distillation.[10] |
| Hydrolysis | Ensure the apparatus is completely dry, as the chloromethyl group can hydrolyze to benzyl alcohol at high temperatures in the presence of water.[10] |
Data Presentation: Influence of Reaction Parameters
Note: The following data is adapted from analogous Friedel-Crafts and chloromethylation reactions and should be considered as a starting point for optimization.
Table 1: Effect of Catalyst on Friedel-Crafts Benzylation of Toluene
| Catalyst | Temperature (°C) | Benzyl Chloride Conversion (%) | Reference |
| ZnCl₂/SiO₂ (9 wt%) | 80 | 100 | [15] |
| Fe₂O₃ | 100 | ~80 | [16] |
| AlCl₃ | Room Temp. | High (Polyalkylation likely) | [17] |
Table 2: Effect of Conditions on Blanc Chloromethylation Yields
| Aromatic Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzene | ZnCl₂ | 60 | 78.9 | [9] |
| Toluene | ZnCl₂/H₂SO₄/AcOH | 50 | ~85 (isomer mix) | [18] |
| Biphenyl | ZnCl₂ | 25-35 | 51-52 (molar) | [19] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyltoluene (Precursor)
This protocol describes the Friedel-Crafts benzylation of toluene.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous zinc chloride (ZnCl₂) (9 wt% relative to benzyl chloride) and an excess of dry toluene.[15]
-
Reagent Addition: Cool the stirred suspension in an ice bath. Add benzyl chloride dropwise from the dropping funnel over 30 minutes.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to 80°C.[15] Monitor the reaction by TLC or GC until the benzyl chloride is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto a mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Washing & Drying: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the excess toluene under reduced pressure. The resulting isomeric mixture of benzyltoluenes must be purified by fractional vacuum distillation to isolate the 2-benzyltoluene isomer.
Protocol 2: Chloromethylation of 2-Benzyltoluene (Blanc Reaction)
This protocol describes the synthesis of this compound.
-
Apparatus Setup: Use a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas trap (to absorb excess HCl).
-
Reagent Mixture: Charge the flask with 2-benzyltoluene, paraformaldehyde, and a catalytic amount of pulverized fused zinc chloride.[9]
-
Reaction: Heat the stirred mixture to 60°C.[9] Begin bubbling dry hydrogen chloride gas through the mixture. Maintain the temperature and continue passing HCl gas for 2-3 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small sample and analyzing it via GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Two layers will form. Separate the upper organic layer.
-
Washing: Wash the organic layer with cold water, then with a 5% sodium bicarbonate solution until CO₂ evolution ceases, and finally with brine.[9]
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify the crude product by vacuum distillation.[9]
Visualizations
Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Key Parameter Relationships
Caption: Interrelation of key parameters affecting reaction outcome.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 10. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
Common side reactions with 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with 1-Benzyl-2-(chloromethyl)benzene (also known as 2-benzylbenzyl chloride; CAS 7510-28-3). The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary site of reactivity is the chloromethyl group. The benzylic carbon is electrophilic and highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the introduction of a wide range of functional groups.
Q2: What are the most likely side reactions when using this compound?
Based on the general reactivity of benzyl chlorides, the most common side reactions include:
-
Hydrolysis: Reaction with water or moisture to form 2-benzylbenzyl alcohol.[2][3]
-
Elimination: Under basic conditions, elimination of HCl can occur to form a stilbene derivative.[4]
-
Over-alkylation: If the nucleophile is an amine, multiple alkylations can occur.
-
Wurtz-type coupling: Reaction of the Grignard reagent of this compound with another molecule of the starting material can lead to the formation of 1,2-bis(2-benzylphenyl)ethane.[2]
Q3: How can I minimize the formation of the hydrolysis byproduct, 2-benzylbenzyl alcohol?
To minimize hydrolysis, it is crucial to work under anhydrous conditions. Ensure all solvents and reagents are thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
Q4: What conditions favor the elimination side reaction?
The use of strong, sterically hindered bases can promote E2 elimination. To favor the desired SN2 substitution, a less hindered base should be used.[6] The choice of solvent can also play a role; polar aprotic solvents generally favor substitution.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Degraded Starting Material: this compound may have degraded due to improper storage. | Confirm the purity of the starting material using techniques like NMR or GC-MS. Use a fresh batch if degradation is suspected. |
| Presence of Moisture: Hydrolysis of the chloromethyl group to the corresponding alcohol.[2][3] | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions with an inert atmosphere. | |
| Formation of a Major Side Product with a Higher Polarity | Hydrolysis: The side product is likely 2-benzylbenzyl alcohol.[2][3] | As above, rigorously exclude water from the reaction. |
| Formation of a Non-polar Dimeric Side Product | Wurtz-type Coupling: This is common in the formation of Grignard reagents from benzyl chlorides.[2] | Use dilute conditions when preparing the Grignard reagent to minimize the coupling of the reagent with the starting halide. |
| Complex Product Mixture | Elimination and Substitution Competition: Both reaction pathways may be occurring simultaneously.[4] | Carefully select the base and solvent. A non-nucleophilic, less-hindered base and a polar aprotic solvent will favor substitution. |
| Impure Starting Material: The presence of impurities can lead to various side reactions. | Purify the this compound by recrystallization or column chromatography before use. |
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, an amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
(If required) Non-nucleophilic base (e.g., diisopropylethylamine)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the nucleophile (1.1-1.5 eq). If the nucleophile is neutral (e.g., an amine), add a non-nucleophilic base (1.5 eq).
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitor its progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways & Workflows
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of 1-Benzyl-2-(chloromethyl)benzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-Benzyl-2-(chloromethyl)benzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of synthetic this compound before recrystallization?
The purity of this compound synthesized from 2-cresol is typically around 95%.[1] Common impurities can include unreacted starting materials and byproducts from the chlorination step.
Q2: What are the recommended solvents for the recrystallization of this compound?
Suitable solvent systems for the recrystallization of this compound are ethanol/water or hexane.[2] This compound is generally soluble in organic solvents like ethanol and acetone and slightly soluble in water.[3][4][5]
Q3: What are the key physical properties of this compound relevant to its purification?
Key properties are summarized in the table below:
| Property | Value |
| Appearance | White to off-white crystalline powder[4][5] |
| Molecular Formula | C₁₄H₁₃ClO[5] |
| Molecular Weight | 232.71 g/mol [5] |
| Melting Point | 48-50 °C[4][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone[3][4][5] |
Q4: What safety precautions should be taken when handling this compound?
This compound is a toxic compound and a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- If crystals still do not form, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out (formation of a liquid layer instead of solid crystals) | - The compound is melting in the solvent rather than dissolving.- The solution is supersaturated with impurities, lowering the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.- Ensure the starting material is not excessively impure. A preliminary purification by column chromatography may be necessary if the material is very crude. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The cooling process was too rapid, leading to the formation of small crystals that are difficult to collect. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.- Ensure a slow cooling rate to allow for the growth of larger, more easily filterable crystals. |
| Product is still impure after recrystallization | - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent system is not ideal for separating the specific impurities present. | - Repeat the recrystallization, ensuring a slower cooling rate.- Consider an alternative solvent system, such as hexane, or perform a preliminary purification step like column chromatography. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Column Chromatography of 1-Benzyl-2-(chloromethyl)benzene
This technical support guide provides detailed information and troubleshooting advice for the purification of 1-Benzyl-2-(chloromethyl)benzene using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound and similar compounds is silica gel (SiO₂).[1][2] Alumina (Al₂O₃) can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[3]
Q2: What is a good starting mobile phase (eluent) for the column chromatography of this compound?
A2: A good starting point for developing the mobile phase is a non-polar solvent system, gradually increasing polarity. A mixture of hexanes and ethyl acetate is a common choice.[3] You can start with a high ratio of hexanes to ethyl acetate, for example, 98:2 or 95:5 (hexanes:ethyl acetate), and then increase the proportion of ethyl acetate to elute the product.[3]
Q3: How can I determine the optimal mobile phase composition?
A3: The optimal mobile phase is best determined by thin-layer chromatography (TLC) prior to running the column.[2][3] The ideal solvent system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the desired product.[3] To do this, dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the solvent system that gives the best separation between your product and any impurities.[3]
Q4: How can I visualize this compound on a TLC plate?
A4: Due to the presence of benzene rings, this compound is UV active and can be visualized under a UV lamp (typically at 254 nm).[3] Additionally, staining with a potassium permanganate (KMnO₄) solution can be an effective visualization method.[3]
Q5: What are some common impurities I might encounter?
A5: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include unreacted starting materials like 2-methylphenol or benzyl bromide, and byproducts such as diarylmethanes.[3][4] High-performance liquid chromatography (HPLC) methods have been developed to analyze for impurities in similar compounds like benzyl chloride, which include benzaldehyde, benzyl alcohol, and toluene.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product elutes with the solvent front (Rf close to 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of non-polar solvent (e.g., increase the percentage of hexanes).[3] |
| Product does not move from the origin (Rf close to 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3] |
| Poor separation of the product from impurities | The chosen solvent system is not optimal. | Perform a more thorough TLC analysis with a wider range of solvent polarities to find a system that provides better separation. Consider using a different solvent system altogether. |
| Streaking of the compound on the TLC plate or column | The compound may be degrading on the silica gel, which can be acidic. | Deactivate the silica gel by treating it with a small amount of a base like triethylamine (0.1-1% v/v) in the eluent.[3] Alternatively, consider using a different stationary phase such as neutral or basic alumina.[3] |
| Low yield of the purified product | The compound may have degraded on the column, or there was incomplete elution. | Besides deactivating the silica gel, ensure the column is not run too slowly, as prolonged exposure to the stationary phase can lead to degradation. To check for complete elution, collect and analyze all fractions by TLC. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. The amount of silica gel used should be roughly 50-100 times the weight of the crude material to be purified.
-
Insert a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Add a small layer of sand (about 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand (about 1 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of the mobile phase to wash the sides of the column and allow it to absorb into the silica gel.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes).
-
If necessary, apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).[2]
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
-
If the desired product is not eluting, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This can be done in a stepwise or gradient fashion.
4. Analysis and Product Isolation:
-
Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of 1-Benzyl-2-(chloromethyl)benzene during reactions.
Welcome to the Technical Support Center for 1-Benzyl-2-(chloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.
Understanding the Challenge: Hydrolysis of this compound
This compound is a highly reactive benzyl chloride derivative. The benzylic chloride functional group is susceptible to nucleophilic attack, and in the presence of water, this can lead to the formation of the corresponding hydrolysis byproduct, 1-Benzyl-2-(hydroxymethyl)benzene. This side reaction can significantly reduce the yield of the desired product and complicate purification. The reaction proceeds via both SN1 and SN2 pathways, with the dominant mechanism being influenced by reaction conditions.
Troubleshooting Guide: Minimizing Hydrolysis
This guide addresses common issues related to the hydrolysis of this compound and provides actionable solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product with a significant amount of a more polar byproduct observed by TLC/LC-MS. | Presence of water in the reaction mixture. | Ensure rigorous anhydrous conditions. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly. |
| Reaction works well with some nucleophiles but fails with weaker, more basic nucleophiles, leading to hydrolysis. | The nucleophile is not competitive enough with water, or the basic conditions promote hydrolysis. | Increase the nucleophilicity of your reagent. For example, deprotonate an alcohol with a strong, non-hydroxide base (e.g., NaH) before adding the electrophile. Consider using a phase-transfer catalyst to enhance the reactivity of the nucleophile. |
| Hydrolysis is observed even under seemingly anhydrous conditions. | Atmospheric moisture is entering the reaction. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment, including reagent transfers. Use septa and syringes for liquid transfers. |
| Reaction in a protic solvent (e.g., ethanol, methanol) results in significant solvolysis/hydrolysis. | Protic solvents can act as nucleophiles and also promote the SN1 pathway, which is susceptible to hydrolysis. | Switch to a polar aprotic solvent. Solvents like anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM) are recommended as they do not participate in the reaction and favor the SN2 pathway. |
| Scale-up of the reaction leads to increased hydrolysis. | Increased reaction time or difficulty in maintaining strictly anhydrous conditions on a larger scale. | Re-optimize reaction conditions for the larger scale. Ensure efficient stirring and temperature control. Consider adding a drying agent (e.g., molecular sieves) to the reaction mixture if compatible with the reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis of this compound?
A1: The primary cause of hydrolysis is the presence of water in the reaction mixture. Benzylic chlorides are highly reactive electrophiles, and water, although a weak nucleophile, can react with them, especially under conditions that favor SN1 reactions (polar protic solvents) or when present in high concentrations.
Q2: How can I effectively remove trace amounts of water from my reagents and solvents?
A2: For solvents, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF and DCM) is a standard method. For solid reagents, drying in a vacuum oven is effective. Molecular sieves (e.g., 3Å or 4Å) can be activated by heating under vacuum and added to solvents or reaction mixtures to scavenge water.
Q3: What is the role of a phase-transfer catalyst (PTC) in preventing hydrolysis?
A3: A phase-transfer catalyst can be beneficial when your nucleophile is an inorganic salt (e.g., NaN3, KCN) that is insoluble in the organic reaction solvent. The PTC transports the nucleophile from the solid or aqueous phase into the organic phase, increasing its effective concentration and reactivity towards the benzylic chloride. This accelerates the desired reaction, making it outcompete the slower hydrolysis reaction.
Q4: At what temperature should I run my reaction to minimize hydrolysis?
A4: The optimal temperature depends on the specific reaction. Generally, running the reaction at the lowest temperature at which the desired transformation occurs at a reasonable rate is advisable. Lower temperatures typically slow down all reactions, but can sometimes favor the desired reaction over hydrolysis. It is recommended to start at room temperature or below and gradually increase the temperature if necessary while monitoring the reaction progress.
Q5: How can I monitor the progress of my reaction and detect the formation of the hydrolysis product?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products. The hydrolysis product, 1-Benzyl-2-(hydroxymethyl)benzene, will be more polar than the starting material and the desired product (in most cases) and will have a lower Rf value. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and quantify the starting material, desired product, and the hydrolysis byproduct.
Data Presentation
The following table summarizes the key factors influencing the rate of hydrolysis of benzylic chlorides and provides recommendations for minimizing this side reaction with this compound.
| Factor | Condition Promoting Hydrolysis | Condition Preventing Hydrolysis | Relative Rate of Hydrolysis (Illustrative) |
| Solvent | Polar Protic (e.g., Water, Ethanol, Methanol) | Polar Aprotic (e.g., Anhydrous THF, DMF, MeCN) | High |
| Temperature | High Temperature | Low to Moderate Temperature | Increases with temperature |
| pH | Neutral to Basic (in the presence of water) | Anhydrous Conditions | Moderate to High |
| Nucleophile | Weak or Sterically Hindered Nucleophile | Strong, Unhindered Nucleophile | Slower desired reaction allows hydrolysis to compete |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
This protocol describes a general method for reacting this compound with a nucleophile while minimizing hydrolysis.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide, sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, or MeCN)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a reaction flask, equipped with a magnetic stirrer and a reflux condenser, under a positive pressure of nitrogen or argon. All glassware should be oven-dried and cooled under an inert atmosphere.
-
To the flask, add the nucleophile (1.1 equivalents). If the nucleophile is generated in situ (e.g., deprotonation of an alcohol with NaH), perform this step first in the anhydrous solvent.
-
Add anhydrous solvent via a syringe.
-
Stir the mixture until the nucleophile is fully dissolved or suspended.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of this compound to the reaction mixture via a syringe or dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Reaction
This protocol is suitable for reactions with inorganic nucleophilic salts that have low solubility in organic solvents.
Materials:
-
This compound
-
Inorganic nucleophile (e.g., KCN, NaN3)
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Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, 10 mol%)
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Anhydrous non-polar or polar aprotic solvent (e.g., Toluene, MeCN)
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Inert gas (Nitrogen or Argon)
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Oven-dried glassware
Procedure:
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Set up an oven-dried reaction flask with a magnetic stirrer and reflux condenser under an inert atmosphere.
-
Add the inorganic nucleophile (1.5 equivalents) and the phase-transfer catalyst (0.1 equivalents) to the flask.
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Add the anhydrous organic solvent.
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Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the reaction mixture.
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Stir the mixture vigorously at the desired temperature. Vigorous stirring is crucial to ensure efficient mixing of the phases.
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Monitor the reaction by TLC or GC-MS.
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After the reaction is complete, cool the mixture, filter to remove any insoluble salts, and wash the filter cake with the solvent.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Technical Support Center: Optimizing Substitutions for 1-Benzyl-2-(chloromethyl)benzene
Welcome to the technical support center for 1-Benzyl-2-(chloromethyl)benzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving this versatile reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during substitution reactions with this compound, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Substitution Product
Symptoms:
-
The yield of the primary product is significantly lower than anticipated.
-
Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a mixture of products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Side Reaction: Hydrolysis | The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol. This is particularly problematic in the presence of water. Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] |
| Side Reaction: Elimination (E2) | When employing strong, sterically hindered bases (e.g., potassium tert-butoxide) to deprotonate a nucleophile, an E2 elimination can compete with the desired SN2 substitution, resulting in an alkene byproduct. To favor substitution, consider using a less sterically hindered base such as potassium carbonate or sodium hydride.[1] The use of polar aprotic solvents like DMF or acetonitrile can also promote the SN2 pathway.[1] |
| Impure Starting Material | Impurities in the this compound starting material can lead to undesired side reactions. If high purity is crucial for your reaction, consider purifying the starting material by recrystallization or column chromatography. |
| Suboptimal Reaction Temperature | The reaction temperature plays a critical role in both the rate of reaction and the formation of byproducts. For many nucleophilic substitutions with benzyl chlorides, a moderate temperature is optimal. Excessively high temperatures can promote elimination and other side reactions. It is advisable to start with a moderate temperature (e.g., 60 °C) and adjust as needed based on reaction monitoring. |
Issue 2: Formation of Multiple Products
Symptoms:
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Isolation of the desired product is complicated by the presence of multiple, difficult-to-separate compounds.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Competing SN1 and SN2 Pathways | Benzyl halides can react via both SN1 and SN2 mechanisms. The SN1 pathway proceeds through a carbocation intermediate, which can be prone to rearrangements, while the SN2 pathway is a concerted mechanism. The choice of solvent is critical; polar protic solvents can stabilize the carbocation and favor the SN1 pathway, whereas polar aprotic solvents generally favor the SN2 pathway.[2] |
| Over-alkylation | With amine nucleophiles, there is a risk of over-alkylation, where the initial substitution product acts as a nucleophile and reacts with another molecule of the benzyl chloride. Using a molar excess of the amine nucleophile can help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for nucleophilic substitution with this compound?
A1: The optimal temperature is highly dependent on the specific nucleophile and solvent system used. However, a general starting point for many reactions, particularly with amine nucleophiles, is in the range of 40-80 °C . For instance, the synthesis of N-benzyl ethyl alcohol amine from ethanol amine and benzyl chloride is carried out at temperatures between 40-120 °C. Another example is the reaction of aniline with benzyl chloride, which can be heated to 80-97 °C. It is recommended to monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for your specific system.
Q2: How can I minimize the formation of the hydrolysis byproduct?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the experiment. This includes using anhydrous solvents and reagents and running the reaction under an inert atmosphere such as nitrogen or argon to exclude atmospheric moisture.[1]
Q3: What type of solvent is best suited for these substitution reactions?
A3: Polar aprotic solvents such as Dimethylformamide (DMF) and acetonitrile are generally recommended as they tend to favor the SN2 pathway, which can lead to cleaner reactions and higher yields.[1]
Q4: Can this compound undergo Friedel-Crafts type reactions?
A4: While the primary reactivity is at the chloromethyl group, the benzyl group can potentially undergo electrophilic aromatic substitution. However, the conditions for nucleophilic substitution are generally not conducive to Friedel-Crafts reactions. If Friedel-Crafts alkylation is desired, a Lewis acid catalyst and an aromatic substrate would be required.
Experimental Protocols
General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for the reaction of this compound with a primary amine.
Materials:
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This compound
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Primary amine (1.2 equivalents)
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Potassium carbonate (K₂CO₃) (1.5 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine
Procedure:
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To a round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous DMF.
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Stir the mixture at room temperature for 15 minutes.
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Add a solution of this compound in anhydrous DMF dropwise to the mixture.
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Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes general temperature conditions for the substitution of benzyl chlorides with various nucleophiles, which can be used as a starting point for optimizing reactions with this compound.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type |
| Primary Amine | e.g., Aniline | DMF | 60 - 97 | Secondary Amine |
| Alcohol | e.g., Ethanol amine | - | 40 - 120 | Ether/Substituted Amine |
| Cyanide | Potassium Cyanide | Ethanol | 60 - 62 | Nitrile |
| Alkoxide | Sodium Methoxide | Methanol | Reflux | Ether |
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: A generalized workflow for the nucleophilic substitution of this compound.
Troubleshooting Logic for Low Yield
References
Minimizing Wurtz coupling in Grignard reactions of 1-Benzyl-2-(chloromethyl)benzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Wurtz coupling during Grignard reactions involving 1-Benzyl-2-(chloromethyl)benzene.
Troubleshooting Guide: Minimizing Wurtz Coupling
Wurtz-type homocoupling is a significant side reaction in the formation of Grignard reagents from reactive halides, such as the benzylic chloride in this compound. This unwanted reaction not only consumes the starting material and the desired Grignard reagent but also complicates product purification. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| High Yield of Wurtz Coupling Product (1,2-bis(2-benzylphenyl)ethane) | High Local Concentration of Alkyl Halide: Rapid addition of this compound leads to localized high concentrations, favoring the reaction between the newly formed Grignard reagent and the unreacted halide.[1] | Slow, Controlled Addition: Add the halide solution dropwise to the magnesium turnings. The rate should be slow enough to maintain a steady, manageable reaction temperature and prevent the accumulation of the unreacted halide.[1] |
| Elevated Reaction Temperature: The formation of Grignard reagents is exothermic.[1] Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[2] | Maintain Low Reaction Temperature: Use an ice bath to maintain the reaction temperature below 10°C during the addition of the halide.[1] After the initial exothermic reaction, continue stirring at a controlled low temperature (e.g., 0°C) to ensure complete formation of the Grignard reagent while minimizing side reactions.[1] | |
| Inappropriate Solvent Choice: Solvents like Tetrahydrofuran (THF) can promote Wurtz coupling for benzylic halides.[1][3] | Select an Appropriate Solvent: Diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) are often superior choices for minimizing Wurtz coupling with benzylic halides.[1][3] | |
| Difficulty Initiating the Grignard Reaction | Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. | Magnesium Activation: Before adding the halide, activate the magnesium. This can be achieved by adding a small crystal of iodine and gently heating under an inert atmosphere until the iodine color disappears.[1] Alternatively, a small amount of 1,2-dibromoethane can be used. |
| Presence of Moisture: Grignard reagents are highly sensitive to water.[2] Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms and can inhibit the reaction. | Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum and cool under an inert gas (e.g., nitrogen or argon).[4] Use anhydrous solvents and ensure the starting material is dry. | |
| Reaction Mixture Becomes Cloudy or Forms a Precipitate | Formation of Insoluble Species: This can be due to the formation of the Wurtz coupling product, which may be less soluble, or the Grignard reagent itself precipitating at lower temperatures or higher concentrations.[5] | Solvent and Concentration Adjustment: If the precipitate is the Grignard reagent, adding more dry solvent can help with solubility. If it is the Wurtz product, this indicates a need to optimize the reaction conditions (slower addition, lower temperature) to prevent its formation. |
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of my Grignard reaction with this compound?
A1: The Wurtz coupling reaction is the homocoupling of two molecules of your starting material, this compound, to form 1,2-bis(2-benzylphenyl)ethane. This occurs when a newly formed molecule of the Grignard reagent (1-Benzyl-2-(magnesiomethyl)benzene chloride) reacts with a molecule of the unreacted this compound.[1][6] This side reaction reduces the yield of your desired Grignard reagent and introduces a significant impurity.[1]
Q2: How does the choice of solvent impact the formation of the Wurtz coupling byproduct?
A2: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing reaction rates. For reactive benzylic halides, solvents like THF can sometimes lead to a higher proportion of the Wurtz coupling product compared to less polar ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][3] It is advisable to perform a small-scale solvent screen to determine the optimal solvent for your specific substrate.
Q3: I am observing a significant amount of a dimeric byproduct. How can I confirm it is the Wurtz coupling product?
A3: The Wurtz coupling product, 1,2-bis(2-benzylphenyl)ethane, will have a molecular weight roughly double that of your starting material minus the mass of two chlorine atoms. You can characterize this byproduct using standard analytical techniques such as Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Q4: Can I use an initiator like iodine, and will it affect the Wurtz coupling?
A4: Yes, a small crystal of iodine is a common and effective way to activate the magnesium surface and initiate the Grignard reaction.[1] While iodine itself does not directly cause Wurtz coupling, a very vigorous initiation leading to a rapid temperature increase can promote the side reaction. Therefore, it is crucial to have cooling ready to control the reaction once it starts.[2]
Q5: What is the ideal rate of addition for this compound?
A5: The ideal addition rate is one that maintains a gentle reflux without the need for external heating, while keeping the internal temperature under control (ideally below 10°C) with an external cooling bath.[1] A typical slow addition can take anywhere from 30 minutes to a few hours, depending on the scale of the reaction. The key is to add the halide at a rate no faster than it is being consumed by the magnesium.[7]
Experimental Protocol: Minimizing Wurtz Coupling in the Grignard Reaction of this compound
This protocol provides a general procedure designed to minimize the formation of the Wurtz coupling byproduct.
Materials:
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This compound
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Magnesium turnings (1.2 equivalents)
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Iodine (1 small crystal)
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Anhydrous diethyl ether (or 2-Methyltetrahydrofuran)
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Anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
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Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.
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Initiation: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the activated magnesium to initiate the reaction. Initiation is indicated by a gentle bubbling and the appearance of a cloudy, grayish suspension.
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Slow Addition: Once the reaction has initiated, begin the dropwise addition of the remaining halide solution from the dropping funnel. Maintain a slow and steady addition rate to control the exotherm. Use an ice bath to keep the reaction temperature below 10°C.[1]
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting gray suspension is your Grignard reagent.
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Quenching and Work-up (Example): Cool the Grignard solution to 0°C. Slowly add a solution of your electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent. After the addition, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
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Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] The crude product can then be purified by column chromatography.
Visualizations
Caption: Competing reaction pathways in Grignard synthesis.
Caption: A logical workflow for troubleshooting excessive Wurtz coupling.
References
Troubleshooting low conversion rates with 1-Benzyl-2-(chloromethyl)benzene
Technical Support Center: 1-(Benzyloxy)-2-(chloromethyl)benzene
An Important Note on Compound Identification: This guide focuses on 1-(Benzyloxy)-2-(chloromethyl)benzene (CAS 4406-36-4) , a widely used synthetic intermediate. While the query specified "1-Benzyl-2-(chloromethyl)benzene," the former compound is more extensively documented in the context of pharmaceutical research and development for the types of issues described. The troubleshooting principles outlined here are largely applicable to structurally similar benzylic chlorides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other experimental issues with 1-(benzyloxy)-2-(chloromethyl)benzene. The primary reactivity of this compound is centered on its chloromethyl group, which is highly susceptible to nucleophilic substitution, making it a versatile building block.[1][2][3] However, this reactivity is also the source of several potential side reactions that can diminish the yield of the desired product.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific problems that may arise during reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my nucleophilic substitution reaction showing low yield and multiple products on the TLC analysis?
Low yields in nucleophilic substitution reactions are common and can often be attributed to competing side reactions or suboptimal conditions.
Answer:
There are several potential causes for low yields and product mixtures:
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Side Reaction: E2 Elimination: Strong, sterically hindered bases (e.g., potassium tert-butoxide) can promote an E2 elimination side reaction, leading to an unwanted alkene byproduct instead of the desired Sₙ2 substitution product.[4] To favor substitution, use a less sterically hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and employ polar aprotic solvents such as DMF or acetonitrile.[4]
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Side Reaction: Hydrolysis: The chloromethyl group is sensitive to water, which can lead to hydrolysis, forming 2-(benzyloxy)benzyl alcohol as a significant byproduct.[4][5] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
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Starting Material Impurity: The purity of commercially available 1-(benzyloxy)-2-(chloromethyl)benzene is often around 95%.[4] Impurities from its synthesis can lead to unexpected side reactions. If high purity is essential for your experiment, consider purifying the starting material by recrystallization or column chromatography before use.[4]
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Inherent Reactivity: Compared to analogous benzyl bromides, benzyl chlorides are less reactive because chloride is a poorer leaving group.[6] Furthermore, the ortho-benzyloxy group can introduce steric hindrance, slowing the rate of Sₙ2 reactions.[6] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Troubleshooting Summary for Nucleophilic Substitution
| Symptom | Potential Cause | Recommended Solution | Citations |
| Formation of alkene byproduct | E2 Elimination | Use a non-hindered base (e.g., K₂CO₃, NaH). Use a polar aprotic solvent (e.g., DMF, Acetonitrile). | [4] |
| Formation of alcohol byproduct | Hydrolysis | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). | [4] |
| Multiple unexpected products | Impure Starting Material | Purify the starting 1-(benzyloxy)-2-(chloromethyl)benzene via recrystallization or chromatography. | [4] |
| Slow or incomplete reaction | Low Reactivity | Increase reaction temperature or prolong reaction time. Monitor progress carefully by TLC. | [6] |
Question 2: My Grignard reagent formation is failing or producing a high-molecular-weight byproduct. What is going wrong?
Answer:
Grignard reactions are highly sensitive and prone to specific side reactions with reactive halides.
-
Side Reaction: Wurtz Coupling: The newly formed Grignard reagent can react with the starting halide, 1-(benzyloxy)-2-(chloromethyl)benzene, in a Wurtz-type coupling reaction.[4] This results in the formation of 1,2-bis(2-(benzyloxy)phenyl)ethane. To minimize this, ensure the halide solution is added very slowly to the magnesium turnings to maintain a low concentration of the starting material in the reaction flask.[4]
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Reaction Inhibition by Moisture: Grignard reagents are extremely reactive with protic solvents, including trace amounts of water.[4] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use only anhydrous grade ether as the solvent.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products seen in reactions with 1-(benzyloxy)-2-(chloromethyl)benzene? A1: The most frequently observed side products are 2-(benzyloxy)benzyl alcohol from hydrolysis, the corresponding alkene from E2 elimination, and 1,2-bis(2-(benzyloxy)phenyl)ethane from Wurtz coupling during Grignard reagent formation. In Friedel-Crafts alkylations, poly-alkylated products can also be an issue.[4]
Q2: Can the benzyloxy group be cleaved during my reaction? A2: Yes. The benzyl ether linkage is generally stable but can be cleaved under strongly acidic conditions.[4] If your protocol requires an acidic environment, consider using a milder acid or exploring alternative synthetic routes that avoid this step.
Q3: What purification strategies are effective for products derived from this reagent? A3: Standard purification techniques are typically effective. An aqueous workup is common, often involving washes with water, saturated sodium bicarbonate solution, and brine to remove inorganic salts and acidic or basic residues.[1] The final product is most commonly isolated and purified by column chromatography on silica gel or by recrystallization.[1][4]
Q4: How should I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of the starting material and the formation of the product.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of product formation and the presence of any side products.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting 1-(benzyloxy)-2-(chloromethyl)benzene with a nucleophile, such as a phenol or an amine.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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Deprotonation (if required): If the nucleophile is an alcohol or phenol, add a base (e.g., potassium carbonate, 1.5 eq. or sodium hydride, 1.2 eq.) and stir the mixture at room temperature for 30 minutes.
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Addition of Electrophile: Add a solution of 1-(benzyloxy)-2-(chloromethyl)benzene (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at a temperature between room temperature and 60°C. Monitor the reaction's progress by TLC until the starting material is consumed.
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Workup: Cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
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Washing: Combine the organic extracts and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1][4]
Protocol 2: Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene
Understanding the synthesis of the starting material can help diagnose potential impurities. This two-step process begins with 2-cresol.[7]
Step 1: Synthesis of 2-(benzyloxy)toluene
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To a solution of 2-cresol (1.0 eq.) in DMF, add anhydrous potassium carbonate (1.0 eq.).
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Add benzyl chloride (1.1 eq.) to the mixture.
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Heat the reaction to 90°C and stir for approximately 3 hours, monitoring by TLC.
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After cooling, pour the mixture into a separatory funnel with diethyl ether and wash with 1 M NaOH, followed by water and brine.
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Dry the organic layer and concentrate under reduced pressure. Purify by vacuum distillation to yield 2-(benzyloxy)toluene.[7]
Step 2: Chlorination to 1-(benzyloxy)-2-(chloromethyl)benzene
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Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).
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Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
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Reflux the mixture, using a UV lamp to facilitate initiation, until TLC shows consumption of the starting material.
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Cool the reaction and filter to remove the succinimide byproduct.
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Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
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Evaporate the solvent and purify the crude product by recrystallization to afford 1-(benzyloxy)-2-(chloromethyl)benzene.[1]
Visualizations
Experimental and Logical Pathways
References
Impact of solvent choice on 1-Benzyl-2-(chloromethyl)benzene reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of solvent choice on the reactivity of 1-Benzyl-2-(chloromethyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development activities.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptoms:
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TLC/LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield or not at all.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity: The chosen solvent may not adequately stabilize the transition state of the desired reaction pathway (SN1 or SN2). | For SN2 reactions (strong, anionic nucleophiles): Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species.[1][2] For SN1 reactions (weak, neutral nucleophiles): Employ a polar protic solvent like ethanol, methanol, or water to stabilize the formation of the benzylic carbocation intermediate.[2][3] |
| Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate. | Before starting the reaction, perform a solubility test with all reactants in the selected solvent at the intended reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Solvent-Nucleophile Interaction: In polar protic solvents, hydrogen bonding between the solvent and the nucleophile can create a "solvent cage," reducing the nucleophile's reactivity.[2] | For reactions requiring high nucleophilicity, switch to a polar aprotic solvent. These solvents solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself more "naked" and reactive. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots/peaks are observed on TLC/LC-MS analysis in addition to the starting material and desired product.
-
Difficulty in isolating the pure product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis: The chloromethyl group is susceptible to reaction with water, leading to the formation of 1-benzyl-2-(hydroxymethyl)benzene. | Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4] |
| Elimination (E2): Use of a strong, sterically hindered base can promote the elimination of HCl to form an alkene side product. | To favor substitution over elimination, use a less sterically hindered base (e.g., potassium carbonate) and a polar aprotic solvent.[4] |
| Friedel-Crafts Polyalkylation: In Friedel-Crafts type reactions, the initial alkylation product can be more reactive than the starting arene, leading to multiple alkylations. | Use a large excess of the aromatic substrate to favor mono-alkylation. The choice of a less polar solvent can sometimes reduce the rate of subsequent alkylations. |
| Wurtz Coupling: In the preparation of Grignard reagents, the newly formed organometallic species can react with unreacted starting material. | Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[4] |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for promoting an SN1 reaction with this compound?
A1: Polar protic solvents are ideal for promoting SN1 reactions. These solvents, such as water, ethanol, and methanol, can stabilize the intermediate benzyl carbocation through hydrogen bonding and dipole-dipole interactions.[2][3] The high dielectric constant of these solvents also facilitates the separation of the chloride leaving group.
Q2: Which solvent should I choose for an SN2 reaction?
A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are the preferred choice for SN2 reactions.[1][2] These solvents effectively dissolve many ionic nucleophiles but do not strongly solvate the nucleophilic anion, leaving it more available to attack the electrophilic carbon of the chloromethyl group.
Q3: Can I use a non-polar solvent for reactions with this compound?
A3: While possible for certain applications like radical reactions, non-polar solvents are generally not suitable for nucleophilic substitution reactions with this substrate. This is because they do not effectively dissolve most common nucleophiles (which are often salts) and do not help to stabilize the charged transition states or intermediates.
Q4: How does the presence of the ortho-benzyl group affect the reactivity of the chloromethyl group compared to benzyl chloride?
A4: The ortho-benzyl group introduces significant steric hindrance around the reactive chloromethyl group. This steric bulk is expected to slow down the rate of SN2 reactions, which require a backside attack by the nucleophile.[5] For SN1 reactions, the electronic effect of the benzyl group is minimal, but the steric hindrance may slightly impede solvation of the developing carbocation.
Quantitative Data
The following table summarizes the general effect of solvent choice on the reaction pathway and provides illustrative, though not specific to this compound, kinetic data for a related compound, benzyl chloride.
| Solvent Type | Predominant Mechanism | General Effect on Rate | Example Solvents | Illustrative Rate Constant (k) for Benzyl Chloride Solvolysis (s⁻¹) |
| Polar Protic | SN1 | Accelerates SN1 by stabilizing the carbocation and leaving group.[2][3] | Water, Ethanol, Methanol | 1.95 x 10⁻⁵ (in 50% aqueous acetone)[6] |
| Polar Aprotic | SN2 | Accelerates SN2 by increasing the effective nucleophilicity of the anion.[1][2] | DMF, DMSO, Acetonitrile | (Data not available for direct comparison, but generally faster for SN2) |
| Non-Polar | (Generally Unsuitable) | Slows both SN1 and SN2 due to poor stabilization of charged species. | Hexane, Toluene | (Not applicable for most nucleophilic substitutions) |
Experimental Protocols
Protocol 1: General Procedure for SN2 Nucleophilic Substitution in a Polar Aprotic Solvent
Objective: To substitute the chloride of this compound with a nucleophile (e.g., an azide or cyanide).
Materials:
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This compound
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Nucleophile (e.g., sodium azide, 1.2 eq.)
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Anhydrous Dimethylformamide (DMF)
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Round-bottom flask with a magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
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Standard workup and purification equipment
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
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Add the nucleophile (1.2 eq.) to the stirred solution.
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Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Solvolysis (SN1) in a Polar Protic Solvent
Objective: To monitor the rate of solvolysis of this compound in an aqueous ethanol mixture.
Materials:
-
This compound
-
Ethanol/water mixture (e.g., 80% ethanol)
-
Conductivity meter or pH meter
-
Thermostated water bath
-
Standard volumetric glassware
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent mixture.
-
Equilibrate the solvent and the reaction vessel to the desired temperature in the thermostated water bath.
-
Initiate the reaction by adding a known volume of the stock solution to the solvent.
-
Monitor the reaction progress by measuring the change in conductivity or pH over time as HCl is produced.
-
The first-order rate constant can be determined from a plot of ln(C₀/Cₜ) versus time, where C is the concentration of the starting material.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for solvent-related issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Benzyl-2-(chloromethyl)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Benzyl-2-(chloromethyl)benzene in cross-coupling reactions.
General FAQs and Troubleshooting
This section addresses common issues applicable to various cross-coupling reactions involving this compound.
Question: My reaction is showing low to no conversion. What are the first steps for troubleshooting?
Answer: Low conversion with a benzylic chloride substrate like this compound can stem from several factors. Benzylic chlorides are generally less reactive than their bromide or iodide counterparts.[1][2] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
-
Catalyst System: The palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst.[2] Ensure your precatalyst is of good quality and that the chosen ligand is appropriate. For less reactive chlorides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[3][4]
-
Reaction Conditions:
-
Temperature: Higher temperatures may be required to drive the reaction to completion, but be aware that this can also promote side reactions like homocoupling.[4]
-
Base: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the generated acid.[2] A weak base may result in poor reactivity.
-
Solvent: The solvent choice impacts solubility and catalyst stability.[5][6] Common choices include THF, dioxane, DMF, and toluene.[3][6]
-
-
Reagent Quality:
-
Anhydrous Conditions: The chloromethyl group is susceptible to hydrolysis, which can consume the starting material.[7] Ensure all solvents and reagents are dry and the reaction is run under an inert atmosphere.
-
Substrate Purity: Impurities in the this compound can inhibit the catalyst or lead to unwanted side products.[7]
-
Question: I am observing a significant amount of homocoupling product (bibenzyl derivative). How can I minimize this?
Answer: Homocoupling is a common side reaction. In Suzuki-Miyaura couplings, this can result from the coupling of two boronic acid molecules or two benzyl chloride molecules (Wurtz-type coupling).[7][8]
-
Optimize Temperature: Higher temperatures can favor homocoupling.[4] Try running the reaction at the lowest temperature that still allows for efficient cross-coupling.
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different ligands, such as bulky phosphines, may be necessary.[4]
-
Slow Addition: For reactions involving the formation of intermediate organometallic species (like organozincs), slow addition of the this compound can keep its concentration low and minimize Wurtz-type self-coupling.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp³)–C(sp²) bonds by coupling benzylic halides with organoboron compounds.[9]
Catalyst Selection Logic for Suzuki-Miyaura Coupling
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
FAQ: What is a good starting point for a catalyst system for the Suzuki-Miyaura coupling of this compound?
Answer: A robust starting point is a palladium(II) precatalyst paired with a suitable phosphine ligand. Because benzylic chlorides can be challenging substrates, a more sophisticated ligand than triphenylphosphine is often required.[1]
-
Recommended System: PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) is an effective and common precatalyst.[1]
-
Ligands: While dppf (1,1'-bis(diphenylphosphino)ferrocene) is part of the precatalyst complex and often sufficient, other bulky, electron-rich biarylphosphine ligands like SPhos or XPhos can enhance reactivity, especially for difficult couplings.[1]
-
Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases.[1]
-
Solvent: A mixture of an organic solvent like THF, dioxane, or cyclopentyl methyl ether (CPME) with water (typically 10:1) is standard.[1][2]
Quantitative Data: Suzuki-Miyaura Coupling of Benzylic Halides
| Benzyl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 93 | [1] |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 90 | [1] |
| 4-Nitrobenzyl chloride | Phenylboronic acid | KAPs(Ph-PPh₃)-Pd (1) | - | K₂CO₃ | Ethanol | 80 | Trace | [10] |
| 4-Chlorobenzyl chloride | Phenylboronic acid | PdCl₂ (2) | - | Na₂CO₃ | DMF/H₂O | 100 | 91 | [11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), the arylboronic acid (1.05 equivalents), and the base (e.g., Cs₂CO₃, 3.0 equivalents).
-
Add the solvent system (e.g., THF/H₂O 10:1, 0.1 M).
-
Add the this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 77-90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck-Type Reactions
While palladium is traditional for Heck reactions, recent advances have shown nickel catalysts to be highly effective for the coupling of benzyl chlorides with simple olefins, often providing high selectivity and proceeding at room temperature.[12][13][14]
FAQ: My palladium-catalyzed Heck reaction with this compound is giving low yields and isomerized products. What should I try?
Answer: Palladium-catalyzed Heck reactions with benzyl chlorides can be problematic. A highly effective alternative is to use a nickel-based catalyst system, which has been shown to couple benzyl chlorides with unactivated alkenes at room temperature with high selectivity for the 1,1-disubstituted olefin product, avoiding isomerization.[13][14]
Recommended Nickel Catalyst System [12]
-
Catalyst: Ni(cod)₂ (5-10 mol%)
-
Ligand: Monodentate phosphine ligands such as PCyPh₂ (dicyclohexylphenylphosphine) or PCy₂Ph (cyclohexyl-diphenylphosphine) often give high yields.
-
Additive: An additive like Et₃SiOTf (triethylsilyl trifluoromethanesulfonate) can be critical to prevent homocoupling side reactions.
-
Solvent: A non-polar solvent like toluene is typically used.
Quantitative Data: Nickel-Catalyzed Heck-Type Reaction of Benzyl Chlorides
| Benzyl Chloride | Olefin | Catalyst (mol%) | Ligand (mol%) | Additive | Temp | Yield (%) | Reference |
| Benzyl chloride | Ethylene | Ni(cod)₂ (5) | PCy₂Ph (10) | Et₃SiOTf | RT | 93 | [14] |
| 4-Methoxybenzyl chloride | 1-Octene | Ni(cod)₂ (10) | PCyPh₂ (20) | Et₃SiOTf | RT | 88 | [12] |
| 2-Chlorobenzyl chloride | 1-Hexene | Ni(cod)₂ (10) | PCyPh₂ (20) | Et₃SiOTf | RT | 85 | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[15][16] The reaction of aryl/benzyl chlorides can be challenging and is highly dependent on the choice of ligand.[3]
FAQ: I am trying to couple this compound with a primary amine and the reaction is not working. What catalyst system should I use?
Answer: The amination of chlorides often requires specialized, bulky phosphine ligands to facilitate the catalytic cycle.[3] First-generation catalysts are typically not effective.
-
Catalyst/Ligand Choice: Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand. Examples include ligands from the SPhos, XPhos, or RuPhos families. For some systems, bidentate phosphine ligands like BINAP or DPPF can be effective.[16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[3] Other bases like LHMDS or cesium carbonate can also be used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.[3]
Quantitative Data: Buchwald-Hartwig Amination of Aryl/Benzyl Halides
| Aryl/Benzyl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | cataCXium A (1.5) | NaOt-Bu | Toluene | 100 | 98 | [17] |
| 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | Dioxane | 100 | 99 | [18] |
| Chlorobenzene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 99 | [17] |
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 13. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [dspace.mit.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactions with 1-Benzyl-2-(chloromethyl)benzene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, precise and efficient reaction monitoring is paramount to success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1-Benzyl-2-(chloromethyl)benzene. The primary reactive site of this molecule is the chloromethyl group, which readily undergoes nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a nucleophilic substitution reaction with this compound?
A1: The two most common and accessible methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). TLC is a qualitative technique that is quick and useful for determining the presence or absence of the starting material. GC can provide quantitative data on the consumption of the starting material and the formation of the product.
Q2: How do I set up a TLC system for monitoring my reaction?
A2: To set up a TLC system, you will need a TLC plate (typically silica gel), a developing chamber, and a suitable solvent system (eluent). The choice of eluent is crucial and will depend on the polarity of your starting material and product. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate). By spotting the reaction mixture alongside the starting material on the TLC plate and running the chromatogram, you can visualize the disappearance of the starting material spot and the appearance of a new product spot over time.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to monitor the reaction?
A3: Yes, HPLC is an excellent quantitative method for monitoring these reactions, particularly for complex reaction mixtures. It can provide accurate data on the concentration of both the reactant and the product. A reverse-phase C18 column is often a good starting point for developing an HPLC method for this type of compound.
Q4: What are the expected side reactions when working with this compound?
A4: Potential side reactions are analogous to those of similar benzylic chlorides. These can include hydrolysis of the chloromethyl group to form the corresponding alcohol if water is present in the reaction mixture. Elimination reactions to form an alkene can also occur, especially in the presence of a strong, sterically hindered base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction is not proceeding (as indicated by TLC/GC). | 1. Low reaction temperature: The activation energy for the reaction may not be met. 2. Inactive nucleophile: The nucleophile may not be sufficiently reactive. 3. Poor solvent choice: The solvent may not be appropriate for the reaction type (e.g., using a protic solvent for a reaction sensitive to protons). | 1. Gradually increase the reaction temperature and continue to monitor. 2. Consider using a stronger nucleophile or adding a catalyst if appropriate. 3. Switch to an appropriate solvent. For many nucleophilic substitutions, polar aprotic solvents like DMF or acetonitrile are suitable. |
| Multiple new spots appear on the TLC plate. | 1. Formation of side products: This could be due to hydrolysis, elimination, or other side reactions. 2. Degradation of starting material or product: The reaction conditions may be too harsh. | 1. Ensure anhydrous conditions to prevent hydrolysis. Use a less sterically hindered base to favor substitution over elimination. 2. Consider lowering the reaction temperature or reducing the reaction time. |
| Product peak is broad or shows tailing in GC/HPLC. | 1. Impure product: The product may not be stable under the chromatographic conditions. 2. Suboptimal chromatographic method: The column, mobile phase, or temperature program may not be ideal. | 1. Purify a small sample of the reaction mixture before injection to see if the peak shape improves. 2. Optimize the chromatographic method. This may involve changing the solvent gradient, temperature, or using a different type of column. |
| Difficulty in isolating the product. | Similar polarity of product and starting material: This can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. Alternatively, consider recrystallization if the product is a solid. |
Experimental Protocols
General Protocol for Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the Eluent: Based on the polarity of the starting material and expected product, prepare a suitable solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Prepare the TLC Chamber: Pour a small amount of the eluent into the developing chamber, line it with filter paper, and allow the atmosphere to saturate.
-
Spot the Plate: Using a capillary tube, spot the starting material (as a reference) and a small aliquot of the reaction mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.
General Protocol for Monitoring by Gas Chromatography (GC)
-
Prepare the Sample: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a small amount of water or acid).
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry and Dilute: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) and dilute to an appropriate concentration for GC analysis.
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product. This will provide a quantitative measure of the reaction's progress.
Visualizing Experimental Logic
Caption: A logical workflow for monitoring a chemical reaction.
Caption: A decision tree for troubleshooting common reaction issues.
Validation & Comparative
Reactivity Face-Off: 1-Benzyl-2-(chloromethyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures efficiently and selectively. Benzyl halides are fundamental building blocks, prized for their reactivity in introducing the versatile benzyl group. This guide provides an in-depth, objective comparison of the reactivity of two such halides: the structurally nuanced 1-benzyl-2-(chloromethyl)benzene and the archetypal benzyl chloride. This analysis, supported by available experimental data and established principles of physical organic chemistry, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
Both this compound and benzyl chloride are reactive benzylic halides that readily undergo nucleophilic substitution reactions. Benzyl chloride serves as a benchmark, exhibiting well-characterized reactivity that can proceed through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions. The reactivity of this compound is significantly influenced by the presence of the ortho-benzyl substituent. This neighboring group can exert both steric and electronic effects, with the potential for anchimeric assistance (neighboring group participation) playing a crucial role in enhancing its reactivity compared to the parent benzyl chloride, particularly in reactions favoring carbocationic intermediates.
Comparative Analysis of Reactivity
The reactivity of benzylic halides in nucleophilic substitution reactions is primarily dictated by the stability of the carbocation intermediate in the S(_N)1 pathway and the steric accessibility of the electrophilic carbon in the S(_N)2 pathway.
Benzyl Chloride: As a primary benzylic halide, benzyl chloride is susceptible to attack by a wide range of nucleophiles. The stability of the benzyl carbocation, which is resonance-stabilized by the adjacent phenyl ring, allows for S(_N)1 reactions, especially in polar, protic solvents. Concurrently, the relatively unhindered nature of the benzylic carbon permits facile S(_N)2 reactions.
This compound: The introduction of a benzyl group at the ortho position introduces several factors that modulate its reactivity profile compared to benzyl chloride.
-
Steric Hindrance: The bulky ortho-benzyl group can sterically hinder the backside attack required for a typical S(_N)2 reaction. This effect would be expected to decrease the rate of bimolecular substitution.
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This could slightly stabilize a developing positive charge on the benzylic carbon in an S(_N)1-type transition state.
-
Anchimeric Assistance (Neighboring Group Participation): The most significant influence of the ortho-benzyl group is its potential to act as an internal nucleophile. The π-electrons of the neighboring phenyl ring can attack the electrophilic benzylic carbon as the chloride leaving group departs. This participation leads to the formation of a stabilized cyclic intermediate, known as a phenonium ion. The formation of this stabilized intermediate can significantly accelerate the rate of the reaction compared to a simple benzyl chloride.[1][2] This phenomenon is a well-documented example of neighboring group participation (NGP).[1]
Quantitative Data on Reactivity
The following table summarizes the first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data illustrates the electronic influence of substituents on the reaction rate.
| Substituted Benzyl Chloride | First-Order Rate Constant (k(_{solv})) [s
|
| 4-Methoxybenzyl chloride | 2.2 |
| Benzyl chloride | (estimated to be significantly slower) |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10
|
| Table 1: First-order rate constants for the solvolysis of ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[3] |
While an ortho-benzyl group is not listed, the data clearly shows that electron-donating groups (like 4-methoxy) dramatically increase the rate of solvolysis, whereas electron-withdrawing groups (like 3,4-dinitro) significantly decrease it. The ortho-benzyl group in this compound is expected to provide anchimeric assistance, which typically leads to a substantial rate enhancement.[1][2] Studies on other ortho-substituted benzyl halides have shown that while steric hindrance can decrease reactivity, intramolecular assistance from a suitably positioned group can lead to a net rate acceleration.[4]
Reaction Mechanisms and Pathways
The interplay between the structure of the benzylic halide and the reaction conditions dictates the operative mechanism.
Benzyl Chloride:
-
S(_N)2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the benzylic carbon.
-
S(_N)1 Pathway: Favored by weak nucleophiles in polar protic solvents that can stabilize the resonance-stabilized benzyl carbocation.
This compound:
-
S(_N)2 Pathway: Likely to be slower than for benzyl chloride due to the steric hindrance imposed by the ortho-benzyl group.
-
S(_N)1 Pathway with Anchimeric Assistance: This is the likely dominant pathway, especially under conditions that favor carbocation formation. The neighboring benzyl group participates in the departure of the leaving group, leading to a stabilized phenonium ion intermediate. This anchimeric assistance is expected to make this compound significantly more reactive than benzyl chloride under S(_N)1 conditions.
Experimental Protocols
General Protocol for Nucleophilic Substitution:
A general procedure for conducting a nucleophilic substitution reaction with either benzyl chloride or this compound is as follows:
-
Dissolution: Dissolve the benzylic chloride (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or a protic solvent like ethanol).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the liberated HCl.
-
Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Kinetic Analysis of Solvolysis (Conductometric Method):
The rate of solvolysis can be determined by monitoring the increase in conductivity of the solution as the reaction proceeds and liberates HCl.
-
Solution Preparation: Prepare a solution of the benzylic chloride in a suitable solvent system (e.g., 80% ethanol/water).
-
Measurement: Place the solution in a thermostated conductivity cell and record the conductivity at regular time intervals.
-
Data Analysis: The first-order rate constant (k) can be determined from the slope of a plot of ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductance at time t and G(\infty) is the conductance at the completion of the reaction.
Visualizing the Reaction Dynamics
Reaction Pathway for Benzyl Chloride:
Caption: Reaction pathways for benzyl chloride.
Anchimeric Assistance in this compound:
Caption: Anchimeric assistance by the ortho-benzyl group.
Conclusion
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Benzyl-2-(chloromethyl)benzene
This guide provides a detailed comparison of key analytical methods for determining the purity of 1-Benzyl-2-(chloromethyl)benzene, a crucial intermediate in various synthetic applications.[1] The purity of this compound is critical as impurities can adversely affect reaction yields and the quality of the final products in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment is contingent on the specific requirements of the analysis, such as the nature of expected impurities, the required level of sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and commonly employed techniques for this purpose.[2][3][4]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and reproducibility for non-volatile compounds.[4] | May require specific impurity reference standards for accurate quantification. | Routine purity analysis and quantification of known and unknown impurities.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity; provides structural information from mass spectra.[3][5] | Requires the analyte to be volatile and thermally stable, or to be derivatized.[3] | Analysis of volatile and semi-volatile impurities, including residual solvents.[2][6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[7] | Absolute purity determination without the need for a reference standard of the analyte; it is a primary analytical method.[3][4][8] Provides structural information.[7][9] | Lower sensitivity compared to chromatographic methods; requires a certified internal standard with a known purity.[3][4] | Absolute purity determination and structural confirmation of the main component. |
| Melting Point Analysis | Pure crystalline solids have a sharp and specific melting point. Impurities typically depress and broaden the melting range.[10] | Simple, inexpensive, and provides a quick indication of purity. | Not quantitative and can be misleading for mixtures of isomers or amorphous solids.[11] | A preliminary and rapid check of purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and the nature of the sample being analyzed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying this compound and detecting non-volatile, process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed using an internal standard.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR allows for the determination of the absolute purity of this compound by comparing the integral of one of its signals to the integral of a certified internal standard of known purity.[7][13]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity that has a simple spectrum and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.[4]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Experimental Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).[4]
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow and Data Visualization
The following diagrams illustrate the general workflow for purity analysis and a logical decision-making process for selecting an appropriate analytical method.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method for purity confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. emerypharma.com [emerypharma.com]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ewai-group.com [ewai-group.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Guide to the Characterization of Products from 1-Benzyl-2-(chloromethyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary product formed from the intramolecular reactions of 1-benzyl-2-(chloromethyl)benzene, alongside alternative synthetic methodologies. The focus is on providing clear, quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in research and development.
Executive Summary
The intramolecular reaction of this compound, typically facilitated by a Lewis acid catalyst, undergoes a Friedel-Crafts alkylation to yield the cyclized product, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene . This tetracyclic hydrocarbon is a key structural motif in various areas of chemical research. This guide compares the synthesis and characterization of this product with alternative synthetic routes, providing a comprehensive overview for researchers.
Product Characterization: 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
The primary product of the intramolecular Friedel-Crafts cyclization of this compound is 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Its key characterization data are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₆ | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| Melting Point | 108-109.5 °C | [1] |
| Appearance | Colorless plates or white crystalline solid | [2][3] |
| ¹H NMR (CDCl₃) | δ 3.04 (s, 4H, CH₂), 7.20-7.36 (m, 8H, Ar-H) | [2] |
| ¹³C NMR (CDCl₃) | δ 37.45 (t, CH₂), 126.87 (d, C-Ar), 130.61 (d, C-Ar), 140.22 (s, Cq-Ar) | [2] |
Synthesis Methodologies: A Comparative Analysis
Method 1: Intramolecular Friedel-Crafts Cyclization of this compound
This is the most direct route to 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene from the specified starting material. The reaction proceeds via an electrophilic aromatic substitution where the benzylic carbocation, formed by the abstraction of the chloride by a Lewis acid, attacks the appended phenyl ring.
Reaction Pathway:
Figure 1: Intramolecular Friedel-Crafts cyclization pathway.
Experimental Protocol (Analogous Procedure):
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
| Parameter | Value |
| Catalyst | Lewis Acids (e.g., AlCl₃, SnCl₄, TiCl₄) |
| Solvent | Inert solvents (e.g., CH₂Cl₂, CS₂, nitrobenzene) |
| Temperature | 0 °C to room temperature |
| Purity | High, after chromatographic purification |
Method 2: Wurtz-Type Reductive Coupling of α,α'-Dibromo-o-xylene
An alternative and well-documented method for the synthesis of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene involves the reductive coupling of α,α'-dibromo-o-xylene using an alkali metal, such as lithium.
Reaction Pathway:
Figure 2: Wurtz-type reductive coupling pathway.
Experimental Protocol: [2] Materials:
-
α,α'-Dibromo-o-xylene
-
Granular Lithium
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and granular lithium (2.5 equivalents).
-
Dissolve α,α'-dibromo-o-xylene (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred lithium suspension. The reaction is exothermic and will begin to reflux.
-
After the addition is complete, heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and filter to remove excess lithium.
-
Concentrate the filtrate under reduced pressure.
-
Add dichloromethane to the residue, stir, and filter through a pad of silica gel to remove insoluble lithium bromide.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by Kugelrohr distillation or recrystallization to yield pure 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
| Parameter | Value | Reference |
| Starting Material | α,α'-Dibromo-o-xylene | [2] |
| Reagent | Granular Lithium | [2] |
| Solvent | Anhydrous THF | [2] |
| Yield | 49% | [2] |
Performance Comparison of Synthetic Routes
| Feature | Method 1: Intramolecular Friedel-Crafts | Method 2: Wurtz-Type Coupling |
| Starting Material Availability | Requires synthesis of this compound | α,α'-Dibromo-o-xylene is commercially available |
| Number of Steps | Typically a one-step cyclization from the precursor | One-step coupling from the dibromide |
| Reagent Handling | Lewis acids are moisture-sensitive and corrosive | Lithium metal is highly reactive and requires an inert atmosphere |
| Byproducts | Potential for polymeric byproducts and isomers | Formation of oligomeric byproducts is possible |
| Scalability | Can be challenging due to the handling of Lewis acids on a large scale | Established for multi-gram scale synthesis[2] |
Conclusion
The intramolecular Friedel-Crafts cyclization of this compound presents a direct synthetic route to 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. However, for larger-scale synthesis and readily available starting materials, the Wurtz-type reductive coupling of α,α'-dibromo-o-xylene offers a well-established and higher-yielding alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and equipment. The characterization data provided in this guide serves as a benchmark for product identification and purity assessment.
References
Navigating the Structural Nuances: A Comparative NMR Analysis of 1-Benzyl-2-(chloromethyl)benzene and its Analogs
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-benzyl-2-(chloromethyl)benzene, alongside experimental data for key structural analogs. These comparisons offer valuable insights into the electronic environment of the protons and carbons within these molecules.
Table 1: ¹H NMR Data Comparison
| Compound | Ar-H (ppm) | CH₂Cl (ppm) | Ar-CH₂-Ar (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~7.1-7.4 (m) | ~4.6-4.8 (s) | ~4.0-4.2 (s) | - |
| 2-Methylbenzyl chloride | 7.18-7.35 (m, 4H) | 4.61 (s, 2H) | - | 2.40 (s, 3H, CH₃) |
| Benzyl chloride | 7.25-7.40 (m, 5H) | 4.57 (s, 2H) | - | - |
| 2-Chlorobenzyl chloride | 7.25-7.45 (m, 4H) | 4.75 (s, 2H) | - | - |
| 1,2-Dibenzylbenzene | 7.0-7.3 (m, 14H) | - | 4.05 (s, 4H) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Ar-C (ppm) | CH₂Cl (ppm) | Ar-CH₂-Ar (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~126-140 | ~45-47 | ~38-40 | - |
| 2-Methylbenzyl chloride | 126.3, 128.8, 129.6, 130.5, 134.3, 136.5 | 46.3 | - | 18.9 (CH₃) |
| Benzyl chloride | 128.4, 128.6, 128.8, 137.8 | 46.3 | - | - |
| 2-Chlorobenzyl chloride | 127.1, 129.2, 129.6, 131.0, 133.2, 135.9 | 43.5 | - | - |
| 1,2-Dibenzylbenzene | 126.0, 127.2, 128.3, 129.9, 138.4, 140.8 | - | 38.7 | - |
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra, applicable to the compounds discussed.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is commonly used, with the residual solvent peak at approximately 7.26 ppm serving as an internal reference.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: Typically 90°
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) is a common choice, with the solvent peak at approximately 77.16 ppm used as an internal reference.
-
Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Typically a proton-decoupled sequence (e.g., zgpg30).
-
Spectral width: 0-220 ppm
-
-
Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction.
Logical Workflow for NMR Analysis
The process of analyzing a chemical compound using NMR spectroscopy follows a structured workflow, from sample preparation to final data interpretation.
Caption: General workflow for NMR analysis.
Unraveling Fragmentation Patterns: A Comparative Guide to the Mass Spectrometry of 1-Benzyl-2-(chloromethyl)benzene
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into chemical structures through the analysis of their fragmentation patterns. This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Benzyl-2-(chloromethyl)benzene and its structural analogs.
Comparative Analysis of Fragmentation Patterns
The mass spectra of chlorinated aromatic compounds are characterized by the distinctive isotopic cluster of the molecular ion and its fragments, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[1][2] This results in M+ and M+2 peaks for each chlorine-containing ion, aiding in their identification. The primary fragmentation pathways for these compounds typically involve the loss of a chlorine atom, benzylic cleavage, and rearrangements to form stable ions like the tropylium ion.[3]
Table 1: Comparison of Key Mass Spectral Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Proposed Structures |
| This compound (Predicted) | C₁₄H₁₃Cl | 216.71 | 216/218 [M]⁺• : Molecular ion 181 [M-Cl]⁺ : Loss of Chlorine 165 [M-CH₂Cl]⁺ : Loss of chloromethyl radical 125 [M-C₇H₇]⁺ : Loss of benzyl radical 91 [C₇H₇]⁺ : Tropylium ion (from benzyl group) |
| Benzyl Chloride [4][5][6] | C₇H₇Cl | 126.58 | 126/128 [M]⁺• : Molecular ion 91 [M-Cl]⁺ : Tropylium ion (Base Peak) 65 [C₅H₅]⁺ : Loss of acetylene from tropylium ion |
| 1-(Chloromethyl)-2-methylbenzene [7][8] | C₈H₉Cl | 140.61 | 140/142 [M]⁺• : Molecular ion 105 [M-Cl]⁺ : Methyltropylium ion (Base Peak) 91 [C₇H₇]⁺ : Tropylium ion (from rearrangement) |
| 1-Chloro-2-(phenylmethyl)benzene [9] | C₁₃H₁₁Cl | 202.68 | 202/204 [M]⁺• : Molecular ion 167 [M-Cl]⁺ : Benzyltropylium ion 165 [M-HCl]⁺• : Loss of HCl |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion (m/z 216/218). Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Chlorine Radical: The most facile cleavage is the loss of the chlorine radical to form a stable benzylic carbocation at m/z 181.
-
Benzylic Cleavage: Cleavage of the bond between the two aromatic rings can occur in two ways:
-
Loss of a benzyl radical (C₇H₇•) to form an ion at m/z 125.
-
Loss of a chloromethylphenyl radical (C₇H₆Cl•) to form the highly stable tropylium ion at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[3]
-
-
Loss of a Chloromethyl Radical: Cleavage of the C-C bond between the benzene ring and the chloromethyl group can lead to the formation of a benzylphenyl cation at m/z 165.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A typical experimental setup for the analysis of this compound and its analogs would involve Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectral fragmentation of this compound can be reliably predicted by comparing it with structurally similar compounds. The key fragmentation pathways are expected to involve the loss of a chlorine atom and benzylic cleavages, leading to the formation of characteristic ions. The presence of the tropylium ion at m/z 91 is a strong indicator of the benzyl moiety. This comparative guide provides a framework for the identification and structural elucidation of this and related compounds, which is essential for researchers in various scientific and developmental fields.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzyl chloride(100-44-7) MS [m.chemicalbook.com]
- 5. Benzyl chloride [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. Benzene, 1-(chloromethyl)-2-methyl- [webbook.nist.gov]
- 8. Benzene, 1-(chloromethyl)-2-methyl- [webbook.nist.gov]
- 9. Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Analyzing 1-Benzyl-2-(chloromethyl)benzene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is crucial for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing the key synthetic intermediate, 1-Benzyl-2-(chloromethyl)benzene. We will explore both reverse-phase and normal-phase chromatography, offering detailed experimental protocols and performance data to aid in method selection and development.
Understanding the Analytical Challenge
The synthesis of this compound can result in a complex mixture of the desired product, unreacted starting materials, and various byproducts. A robust HPLC method must be able to separate the target analyte from potential impurities, which may include:
-
Starting Materials: Such as benzyl chloride and 2-chlorotoluene.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which would form 2-benzylbenzyl alcohol.
-
Over-chlorinated Species: Impurities like α,α-dichlorotoluene may be present from side reactions.
-
Oxidation Products: Benzaldehyde is a common impurity in related syntheses.
-
Isomeric Byproducts: Positional isomers may arise during the synthesis.
Comparative Analysis of HPLC Methods
The two primary modes of HPLC applicable to the analysis of this compound reaction mixtures are Reverse-Phase (RP) and Normal-Phase (NP) chromatography. The choice between these methods will depend on the specific separation requirements, the nature of the impurities, and the desired analytical outcome.
Data Presentation: Method Performance Comparison
The following table summarizes the key performance characteristics of typical Reverse-Phase and Normal-Phase HPLC methods for the analysis of this compound and related aromatic compounds.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Alumina, Cyano) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | Non-polar (e.g., Hexane/Ethyl Acetate, Heptane/Isopropanol) |
| Elution Order | More polar compounds elute first. | More non-polar compounds elute first. |
| Selectivity | Excellent for separating compounds with differing hydrophobicity. | Excellent for separating structural isomers (e.g., positional).[1] |
| Typical Throughput | High, with rapid gradient elution possible. | Can be lower due to longer equilibration times. |
| Solvent Consumption | Generally uses aqueous/organic mixtures. | Uses organic solvents, which can be more costly. |
| Column Stability | Generally robust and long-lasting. | Can be sensitive to water content in the mobile phase. |
Experimental Protocols
Below are detailed experimental protocols for a representative Reverse-Phase and a Normal-Phase HPLC method. These are starting points and may require optimization for specific reaction mixtures.
Protocol 1: Reverse-Phase HPLC Method
This method is well-suited for the general analysis of the reaction mixture, providing good separation of components with varying polarities.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters XBridge C18, 250 x 4.6 mm, 3.5 µm[2] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 50% B |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection | UV at 220 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a 10 µL aliquot of the reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Normal-Phase HPLC Method
This method is particularly useful for achieving high-resolution separation of positional isomers that may be difficult to resolve by reverse-phase chromatography.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Isocratic Elution | 95:5 (v/v) Hexane:Ethyl Acetate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a 10 µL aliquot of the reaction mixture in 1 mL of n-Hexane.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Mandatory Visualization
HPLC Analysis Workflow
The following diagram illustrates the general workflow for analyzing a this compound reaction mixture by HPLC.
References
A Comparative Guide to Benzylating Agents: Spotlight on 1-(benzyloxy)-2-(chloromethyl)benzene
A Note on Nomenclature: The compound of interest, "1-Benzyl-2-(chloromethyl)benzene," is more accurately identified in chemical literature and supplier catalogues as 1-(benzyloxy)-2-(chloromethyl)benzene . This guide will proceed with the latter, more precise nomenclature. This versatile bifunctional molecule, featuring a reactive benzylic chloride and a stable benzyl ether, presents unique characteristics as a benzylating agent in organic synthesis, particularly in pharmaceutical and fine chemical production.[1]
This guide provides an objective comparison of 1-(benzyloxy)-2-(chloromethyl)benzene with conventional benzylating agents such as benzyl bromide, benzyl chloride, and benzyl alcohol. The comparison is supported by available experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic needs.
Executive Summary
1-(benzyloxy)-2-(chloromethyl)benzene serves as a valuable intermediate for introducing a protected 2-hydroxybenzyl moiety.[1] Its primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution. Compared to more common benzylating agents like benzyl bromide and benzyl chloride, 1-(benzyloxy)-2-(chloromethyl)benzene is generally considered less reactive. This reduced reactivity, stemming from steric hindrance and a less effective leaving group (chloride versus bromide), can be advantageous in complex syntheses where enhanced selectivity is required.
Quantitative Performance Comparison
The following tables summarize the performance of various benzylating agents in the benzylation of representative alcohol (phenol) and amine (aniline) substrates. It is important to note that direct, side-by-side comparative experimental data for 1-(benzyloxy)-2-(chloromethyl)benzene under identical conditions to other agents is limited in the available literature. The data presented for benzyl bromide, benzyl chloride, and benzyl alcohol is collated from various sources and should be interpreted with consideration of the specific reaction conditions.
Table 1: O-Benzylation of Phenol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 95-98 | N/A |
| Benzyl Chloride | NaOH (5%) | Water | Room Temp | 0.25 | High | [2] |
| Benzyl Alcohol | H₂SO₄ | N/A | 140 | 3 | 95.8 | [3][4] |
| 1-(benzyloxy)-2-(chloromethyl)benzene | NaH | DMF | Room Temp | 12-24 | N/A* | [5] |
*No specific yield for the benzylation of phenol was found in the searched literature. The conditions are from a general protocol for alcohol benzylation.[5]
Table 2: N-Benzylation of Aniline
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ / KI | N/A | 140-150 | >48 | Good | [6] |
| Benzyl Chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [7] |
| Benzyl Alcohol | Ni/O-clay | N/A | 70 | 6 | 70 (conversion) | [8] |
| 1-(benzyloxy)-2-(chloromethyl)benzene | DIPEA | DMF/ACN | RT-60 | N/A | N/A | [9] |
*No specific yield or reaction time for the benzylation of aniline was found. The conditions are from a general protocol for amine benzylation.[9]
Advantages of 1-(benzyloxy)-2-(chloromethyl)benzene
The primary advantage of 1-(benzyloxy)-2-(chloromethyl)benzene lies in its unique structure, which imparts a degree of selectivity not always achievable with more reactive benzylating agents.
-
Enhanced Selectivity: The steric bulk introduced by the ortho-benzyloxy group can lead to greater selectivity in reactions with molecules possessing multiple nucleophilic sites. This can reduce the formation of undesired byproducts.
-
Modulated Reactivity: The combination of the ortho-substituent and the chloride leaving group (which is less reactive than bromide) results in a milder benzylating agent. This can be beneficial when working with sensitive substrates that might decompose or undergo side reactions under the harsher conditions required for more reactive agents.
-
Introduction of a Protected Phenol: The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl. This allows for the introduction of a masked phenol which can be deprotected in a later synthetic step, a common strategy in the synthesis of complex molecules like the cardiovascular drug Nebivolol.[1]
Experimental Protocols
The following are representative experimental protocols for the benzylation of a phenol and an amine with the compared benzylating agents.
O-Benzylation of Phenol
Using 1-(benzyloxy)-2-(chloromethyl)benzene To a solution of phenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C, and a solution of 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 eq.) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[5]
Using Benzyl Bromide (Williamson Ether Synthesis) Phenol (1.0 eq.) and potassium carbonate (1.5 eq.) are stirred in acetone. Benzyl bromide (1.1 eq.) is added, and the mixture is heated to reflux for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified.
Using Benzyl Chloride To a solution of phenol (0.5 g) in 10 mL of 5% aqueous sodium hydroxide, benzoyl chloride (2 mL) is added in small portions with vigorous shaking and cooling. After 15 minutes, the solid phenyl benzoate separates and is collected by filtration.[2]
Using Benzyl Alcohol Phenol and sulphuric acid are heated to the desired temperature in a flask. Benzyl alcohol is then added gradually over a period of time with stirring. The reaction mixture is then cooled, neutralized, and the product is extracted and purified.[3]
N-Benzylation of Aniline
Using 1-(benzyloxy)-2-(chloromethyl)benzene A solution of 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 eq.) and aniline (1.2 eq.) in a polar aprotic solvent such as DMF or acetonitrile is treated with a non-nucleophilic base like diisopropylethylamine (1.5 eq.). The mixture is stirred at a temperature ranging from room temperature to 60 °C until the reaction is complete as monitored by TLC.[9]
Using Benzyl Bromide Aniline is reacted with benzyl bromide in the presence of potassium carbonate and a catalytic amount of potassium iodide. The mixture is heated at 140-150°C for an extended period. The product is then isolated and purified by column chromatography.[6]
Using Benzyl Chloride A mixture of aniline (4 moles), sodium bicarbonate (1.25 moles), and water (100 cc) is heated to 90-95°C. Benzyl chloride (1 mole) is added slowly over 1.5-2 hours with vigorous stirring. The reaction is complete in 4 hours. After cooling, the product is separated from the aqueous layer and purified by distillation.[7]
Using Benzyl Alcohol (Reductive Amination) A mixture of aniline (10 mmol), benzaldehyde (10 mmol) (formed in situ from benzyl alcohol), and sodium borohydride (12 mmol) in glycerol is heated at 70 °C for approximately 40 minutes to yield the benzylated amine.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
A Comparative Guide to the Nucleophilic Substitution Kinetics of 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
1-Benzyl-2-(chloromethyl)benzene possesses a primary benzylic chloride, a structural motif it shares with benzyl chloride. The reactivity of such compounds in nucleophilic substitution reactions is dictated by a fine balance between two competing mechanisms: the unimolecular S(_N)1 pathway, which proceeds through a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by the nucleophile.[1][2] The benzylic position is unique in its ability to stabilize a developing positive charge through resonance with the adjacent aromatic ring, making both pathways viable depending on the reaction conditions.[3][4]
The key structural difference in this compound is the presence of a benzyl group at the ortho position. This substituent is expected to exert significant steric hindrance around the electrophilic carbon, which would likely disfavor the S(_N)2 pathway compared to the sterically unencumbered benzyl chloride.[3] Conversely, the electronic influence of the ortho-benzyl group is not strongly electron-donating or withdrawing, suggesting that the intrinsic stability of the resulting carbocation in an S(_N)1 reaction would be similar to that of the benzyl carbocation.
Comparative Kinetic Data
While specific rate constants for this compound are not available, the following table provides a framework for comparing its expected reactivity with that of benzyl chloride under various conditions that favor either S(_N)1 or S(_N)2 mechanisms. The data for benzyl chloride serves as a baseline for this comparison.
| Substrate | Nucleophile | Solvent | Expected Predominant Mechanism | Expected Relative Rate |
| This compound | Strong (e.g., CN
| Polar Aprotic (e.g., DMF, Acetone) | S(_N)2 | Slower than benzyl chloride |
| Benzyl Chloride | Strong (e.g., CN
| Polar Aprotic (e.g., DMF, Acetone) | S(_N)2 | Baseline |
| This compound | Weak (e.g., H(_2)O, EtOH) | Polar Protic (e.g., Ethanol, Water) | S(_N)1 | Similar to benzyl chloride |
| Benzyl Chloride | Weak (e.g., H(_2)O, EtOH) | Polar Protic (e.g., Ethanol, Water) | S(_N)1 | Baseline |
This table is based on theoretical predictions. Actual rates would need to be determined experimentally.
Reaction Pathway Diagrams
The following diagrams illustrate the competing S(_N)1 and S(_N)2 nucleophilic substitution pathways for this compound.
Caption: Competing S(_N)1 and S(_N)2 reaction pathways for this compound.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics, a series of experiments monitoring the reaction progress over time is required. A common method is to measure the rate of formation of the chloride ion.
Objective: To determine the rate constant, order of reaction, and activation energy for the nucleophilic substitution of this compound with a given nucleophile.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous solvent (e.g., acetone, ethanol)
-
Thermostatted reaction vessel
-
Conductivity meter or titration equipment
-
Standardized silver nitrate solution (for titration)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Kinetic Run (Conductometric Method):
-
Equilibrate the reactant solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the solutions.
-
Monitor the change in conductivity of the solution over time. The formation of ions (e.g., Cl
) will lead to an increase in conductivity.[5]− -
Record conductivity readings at regular time intervals until the reaction is complete.
-
-
Kinetic Run (Titration Method):
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding to cold water).
-
Titrate the amount of chloride ion produced in each aliquot with a standardized silver nitrate solution.
-
-
Data Analysis:
-
For an S(_N)2 reaction, the rate law is expected to be: Rate = k[Substrate][Nucleophile]. A plot of 1/(a-x) versus time (where 'a' is the initial concentration and 'x' is the concentration of product at time 't') should yield a straight line.
-
For an S(_N)1 reaction, the rate law is expected to be: Rate = k[Substrate]. A plot of ln(a-x) versus time should yield a straight line.
-
The rate constant (k) can be determined from the slope of the appropriate linear plot.
-
To determine the activation energy, repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
-
The following diagram outlines the general workflow for a kinetic analysis experiment.
Caption: A generalized workflow for the kinetic analysis of a nucleophilic substitution reaction.
Conclusion
The presence of the ortho-benzyl group in this compound is predicted to sterically hinder the S(_N)2 pathway, making it slower than the analogous reaction with benzyl chloride. For the S(_N)1 pathway, the reactivity is expected to be comparable to that of benzyl chloride due to the similar stability of the resulting carbocation. The choice of nucleophile and solvent will be critical in directing the reaction towards a specific mechanism.[6][7] Strong nucleophiles in polar aprotic solvents will favor the S(_N)2 pathway, while weak nucleophiles in polar protic solvents will favor the S(_N)1 pathway.[7] Experimental validation as outlined in the provided protocol is essential to confirm these hypotheses and to quantify the kinetic parameters for the rational design of synthetic processes.
References
A Comparative Guide to the Stability of the 1-Benzyl-2-(chloromethyl)benzene Carbocation: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The stability of carbocation intermediates is a critical factor in determining reaction pathways and rates in organic synthesis and drug metabolism. The 1-Benzyl-2-(chloromethyl)benzene carbocation presents a unique case where the neighboring benzyl group can play a significant role in stabilization. This guide provides a comparative analysis of its stability, supported by established computational principles from Density Functional Theory (DFT) studies on analogous systems.
The formation of a carbocation from this compound is significantly accelerated and the resulting intermediate stabilized through a phenomenon known as anchimeric assistance, or neighboring group participation (NGP).[1][2][3][4] The adjacent benzyl group can interact with the developing positive charge on the chloromethyl carbon, forming a bridged intermediate known as a phenonium ion.[1][5][6] This delocalization of the positive charge over the participating aromatic ring provides substantial stabilization compared to carbocations lacking such a neighboring group.
Comparative Stability Analysis
The following table summarizes the expected relative stabilities based on DFT calculations of similar systems. The stability is often evaluated by calculating the Gibbs free energy of the ionization reaction (R-Cl → R+ + Cl-). A lower energy value indicates a more stable carbocation.
| Precursor | Carbocation Intermediate | Key Stabilizing Feature | Expected Relative Gibbs Free Energy of Ionization (kcal/mol) |
| This compound | This compound carbocation (bridged phenonium ion) | Anchimeric Assistance (NGP) | Lower (More Stable) |
| 4-Benzyl-1-(chloromethyl)benzene | 4-Benzyl-1-(chloromethyl)benzene carbocation | Inductive Effect & Hyperconjugation | Higher (Less Stable) |
Note: The energy values are illustrative and intended to show the expected trend based on established chemical principles.
Computational and Experimental Protocols
The data and principles discussed are based on computational methodologies that have proven effective in studying carbocation stability.
DFT Computational Protocol:
A common and computationally efficient method for evaluating the stability of benzylic carbocations involves DFT calculations.[7][8][9]
-
Geometry Optimization: The geometries of the neutral precursor molecule and the corresponding carbocation are optimized using a functional such as B3LYP with a basis set like 6-31G(d).[7][10]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy is calculated. The relative stability can be determined by comparing the energy difference between the carbocation and its neutral precursor.[9] For higher accuracy, single-point energy calculations can be performed using more advanced methods like G3(MP2)//B3LYP.[7][8]
-
Solvation Effects: To model reactions in solution, a polarizable continuum model (PCM) can be incorporated into the calculations to account for the stabilizing effect of the solvent.
Visualizing the Stabilization Mechanism
The following diagrams illustrate the logical workflow of carbocation formation and the key stabilization pathway for the this compound carbocation.
Caption: A typical DFT workflow for calculating carbocation stability.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 6. Neighbouring_group_participation [chemeurope.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Benzyl-2-(chloromethyl)benzene: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance on the proper disposal procedures for 1-Benzyl-2-(chloromethyl)benzene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations governing hazardous waste disposal. This document is intended to supplement, not replace, official safety protocols and professional judgment.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it is presumed to be hazardous. The disposal plan should be established prior to handling the chemical and should be an integral part of the experimental protocol.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Hazard Profile Summary
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | May cause irritation to the skin, eyes, and respiratory tract.[1][2] |
| Carcinogenicity | May cause cancer.[3] | Potential for long-term health effects with repeated exposure. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][4] | Do not let this chemical enter the environment.[1][5] |
| Flammability | Combustible liquid.[1][5] | Vapors may form explosive mixtures with air above the flashpoint.[1][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the general procedure for its collection and preparation for disposal by a certified hazardous waste management service.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
-
The container should be made of a material that will not react with the chemical. Glass or a suitable type of plastic is generally appropriate.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Spill Management and Collection:
-
In the event of a spill, do not attempt to clean it up without the proper training and PPE.
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5][6]
-
Carefully collect the absorbed material and any contaminated debris into a sealable container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
3. Container Management:
-
Keep the waste container tightly closed when not in use.[6][7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][7]
-
The storage area should have secondary containment to prevent environmental release in case of a leak.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.
-
Ensure that the waste container is properly labeled with the chemical name, associated hazards, and the accumulation start date.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Benzyl-2-(chloromethyl)benzene (CAS No. 7510-28-3). The information herein is compiled to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on the data for analogous compounds, it should be treated as harmful if swallowed, in contact with skin, or inhaled, and as a skin and eye irritant.[1][2] It is also presumed to be very toxic to aquatic life.[1][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A full-face shield is required when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary. |
II. Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that an eyewash station and safety shower are accessible.
-
Put on all required PPE as detailed in Table 1.
-
Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite).
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a tared, disposable weighing boat to avoid contamination of the balance.
-
Transfer the compound carefully to the reaction vessel.
-
-
Dissolution and Reaction:
-
Slowly add the desired solvent to the compound.
-
If the process is exothermic, ensure adequate cooling.
-
Keep the reaction vessel covered to the extent possible.
-
-
Post-Reaction:
-
Quench the reaction carefully if necessary, still within the fume hood.
-
Allow the reaction mixture to cool to room temperature before opening the vessel.
-
III. Spill Management and Disposal Plan
Prompt and correct action in the event of a spill is critical. Similarly, proper disposal is essential to protect the environment.[1]
Table 2: Spill Response and Disposal
| Procedure | Action |
| Spill Response | 1. Evacuate the immediate area and alert colleagues. 2. If safe to do so, prevent the spread of the spill using absorbent materials. 3. Wear appropriate PPE, including respiratory protection. 4. Cover the spill with an inert absorbent material. 5. Collect the absorbed material into a labeled, sealable container for hazardous waste. 6. Clean the spill area with a suitable solvent, followed by soap and water. |
| Waste Disposal | 1. Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled hazardous waste container. 2. Do not dispose of this compound down the drain.[1] 3. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[1] |
Logical Relationship for Emergency Response
Caption: Decision-making flow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
